1,4-Heptanediol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
heptane-1,4-diol |
InChI |
InChI=1S/C7H16O2/c1-2-4-7(9)5-3-6-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
OGRCRHSHBFQRKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Heptanediol, a member of the diol family of organic compounds, possesses the chemical formula C₇H₁₆O₂. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in the synthesis, characterization, and potential applications of this compound. The guide includes structured data tables, methodologies for key experiments, and workflow diagrams to facilitate understanding and practical application.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | heptane-1,4-diol | Computed by PubChem[1] |
| Molecular Formula | C₇H₁₆O₂ | Computed by PubChem[1] |
| Molecular Weight | 132.20 g/mol | Computed by PubChem[1] |
| CAS Number | 40646-07-9 | NIST[2] |
| Canonical SMILES | CCCC(CCCO)O | PubChem[1] |
| InChI Key | OGRCRHSHBFQRKO-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (Predicted) | 0.9 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |
| Rotatable Bond Count | 5 | Computed by PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | Computed by PubChem[1] |
| Predicted Boiling Point | 235.6 ± 8.0 °C at 760 mmHg | Prediction |
| Predicted Density | 0.9±0.1 g/cm³ | Prediction |
| Predicted Solubility | Soluble in water and polar organic solvents | General diol properties[3] |
Spectroscopic Data (Predicted)
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. As experimental spectra for this compound are not widely published, this section provides predicted spectral data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | m | 1H | H-4 | |
| ~3.5 | t | 2H | H-1 | |
| ~2.5 | br s | 2H | -OH | |
| ~1.6 | m | 2H | H-2 | |
| ~1.4 | m | 2H | H-3 | |
| ~1.3 | m | 2H | H-5 | |
| ~0.9 | t | 3H | H-7 |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| ~71 | |
| ~63 | |
| ~39 | |
| ~30 | |
| ~28 | |
| ~23 | |
| ~14 |
2.2. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1150-1050 | Strong | C-O stretch (alcohol) |
2.3. Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z = 132. Subsequent fragmentation would involve the loss of water (m/z = 114), and cleavage of C-C bonds adjacent to the hydroxyl groups.
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the key physical and spectroscopic properties of liquid diols like this compound.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus : Thiele tube or a similar heating apparatus, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.[4][5][6]
-
Procedure :
-
Place a small amount (a few milliliters) of this compound into the small test tube.
-
Insert the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
When a steady stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[7]
-
3.2. Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus : Pycnometer or a graduated cylinder and an analytical balance.[8][9][10]
-
Procedure :
-
Measure the mass of a clean, dry pycnometer (or graduated cylinder).
-
Fill the pycnometer with this compound to a calibrated volume.
-
Measure the mass of the pycnometer containing the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
3.3. Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.
-
Apparatus : Test tubes, vortex mixer (optional).
-
Procedure :
-
In separate test tubes, add a small, measured amount of this compound.
-
To each test tube, add a specific volume of a solvent to be tested (e.g., water, ethanol, acetone, hexane).
-
Vigorously shake or vortex the test tubes for a set period.[11][12]
-
Observe whether the diol dissolves completely, partially, or not at all.
-
3.4. Acquisition of Spectroscopic Data
-
NMR Spectroscopy : Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
IR Spectroscopy : Place a drop of neat this compound between two salt plates (NaCl or KBr) or use an ATR-FTIR spectrometer to obtain the infrared spectrum.
-
Mass Spectrometry : Introduce a dilute solution of this compound into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization).
Synthesis of this compound
A plausible synthetic route for this compound involves the reduction of a suitable precursor such as a γ-lactone or a keto-ester. A general method for the synthesis of 1,4-diols can be achieved through the reduction of γ-valerolactone or related compounds.[13]
Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Other diols can cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.
-
Handling : Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a cool, dry place away from oxidizing agents.
-
First Aid : In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Workflow for Experimental Property Determination
The following diagram illustrates a logical workflow for the characterization of synthesized this compound.
Caption: Workflow for the experimental determination of this compound properties.
Conclusion
This compound is a simple diol for which detailed experimental data is not widely available. This guide provides a summary of its predicted properties and outlines the necessary experimental procedures for its synthesis and thorough characterization. The provided protocols and workflows offer a solid foundation for researchers to produce and validate the physicochemical and spectroscopic data for this compound, which may be of interest in various fields, including as a building block in organic synthesis or in the development of new materials and pharmaceuticals.
References
- 1. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. 1,7-HEPTANEDIOL(1121-92-2) 13C NMR spectrum [chemicalbook.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-heptanediol, a valuable diol in various chemical applications. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and relevant data presented in a clear and accessible format.
Introduction
This compound (CAS No: 40646-07-9) is a seven-carbon diol with hydroxyl groups at the 1 and 4 positions. Its structure allows it to participate in a variety of chemical reactions, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. This guide details a reliable laboratory-scale synthesis and the analytical methods required for its complete characterization.
Synthesis of this compound
A robust method for the synthesis of this compound is the reduction of a suitable precursor, such as a γ-lactone or a 4-hydroxy ester. A common and effective approach involves the reduction of γ-propyl-γ-butyrolactone using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
Reaction Pathway: Reduction of γ-Propyl-γ-butyrolactone
The synthesis proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the carbonyl group of the lactone, followed by ring-opening to yield the diol.
Experimental Protocol: Reduction of γ-Propyl-γ-butyrolactone with LiAlH₄
Materials:
-
γ-Propyl-γ-butyrolactone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath.[3]
-
Addition of Lactone: A solution of γ-propyl-γ-butyrolactone in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.[3]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).[3]
-
Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.[3][4]
-
Workup: A 10% solution of sulfuric acid is added to dissolve the aluminum salts. The aqueous layer is separated and extracted multiple times with diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.[3]
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [5] |
| Molecular Weight | 132.20 g/mol | [5] |
| CAS Number | 40646-07-9 | [6] |
| IUPAC Name | heptane-1,4-diol | [5] |
| Canonical SMILES | CCCC(CCCO)O | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 63.2 |
| C2 | 30.1 |
| C3 | 36.5 |
| C4 | 70.9 |
| C5 | 39.1 |
| C6 | 19.2 |
| C7 | 14.2 |
| Note: Data is based on the ¹³C NMR spectrum available from PubChem and may be subject to slight variations depending on the solvent and experimental conditions.[5] |
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (methyl) |
| ~1050 | Strong | C-O stretch (primary and secondary alcohols) |
-
Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 132. Common fragmentation patterns for diols include the loss of water ([M-H₂O]⁺), alkyl fragments, and cleavage adjacent to the hydroxyl groups.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for diol analysis) to separate the components.[7]
-
MS Detection: The separated components are introduced into a mass spectrometer, and the mass spectrum of this compound is recorded.
Alternative Synthesis Route: From Furfural (B47365)
An emerging and sustainable approach for the synthesis of diols involves the catalytic hydrogenation of furfural, a platform chemical derived from biomass.[8][9] This pathway typically involves multiple catalytic steps, including hydrogenation of the furan (B31954) ring and subsequent ring-opening.
While the direct synthesis of this compound from furfural derivatives is a complex process, research in this area is ongoing and offers a promising route for the production of bio-based chemicals.[10]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols for synthesis via lactone reduction and for characterization using NMR, FTIR, and GC-MS offer a comprehensive framework for researchers and professionals. The exploration of alternative bio-based synthetic routes highlights the evolving landscape of chemical manufacturing towards more sustainable practices.
References
- 1. m.youtube.com [m.youtube.com]
- 2. adichemistry.com [adichemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. byjus.com [byjus.com]
- 5. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1,4-Heptanediol: A Technical Guide
Introduction
1,4-Heptanediol is a diol with the chemical formula C₇H₁₆O₂. As a bifunctional molecule, it holds potential as a monomer for polymerization reactions and as a building block in the synthesis of various organic compounds. A thorough characterization of its chemical structure is essential for its application in research, drug development, and material science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data is limited, this guide combines available experimental spectra with predicted data to offer a detailed analysis for researchers and scientists.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | m | 2H | H-1, H-4 |
| ~1.4 - 1.7 | m | 6H | H-2, H-3, H-5 |
| ~1.2 - 1.4 | m | 2H | H-6 |
| ~0.9 | t | 3H | H-7 |
| Variable | br s | 2H | -OH |
¹³C NMR (Carbon-13 NMR) Data (Experimental Spectrum with Predicted Assignments)
An experimental ¹³C NMR spectrum is available from public databases.[1] The following assignments are predicted based on established chemical shift principles.
| Chemical Shift (ppm) | Assignment |
| ~71.5 | C-4 |
| ~62.5 | C-1 |
| ~39.0 | C-5 |
| ~34.0 | C-3 |
| ~29.5 | C-2 |
| ~23.0 | C-6 |
| ~14.0 | C-7 |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1150-1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 132 | Low | [M]⁺ (Molecular Ion) |
| 114 | Medium | [M - H₂O]⁺ |
| 101 | Medium | [M - CH₂OH]⁺ |
| 87 | High | [M - C₃H₇]⁺ (alpha-cleavage) |
| 73 | High | [M - C₄H₉]⁺ (alpha-cleavage) |
| 45 | Medium | [CH₂CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A standard internal reference, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, the IR spectrum can be obtained using the following protocol:
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]
-
Background Spectrum: A background spectrum of the empty salt plates is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
A typical protocol for electron ionization (EI) mass spectrometry of a volatile liquid like this compound involves these steps:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[3]
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, charged fragments.[4]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 1,4-Heptanediol (CAS 40646-07-9): Physical Constants and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 1,4-Heptanediol (CAS 40646-07-9). It is important to note that comprehensive experimental data for this specific compound, particularly regarding its physical constants, detailed safety profile, and biological activity, is limited in publicly accessible literature. The information presented herein is a compilation of computational data and general knowledge extrapolated from related aliphatic diols. All personnel handling this chemical should exercise caution and conduct their own risk assessments based on the most current and comprehensive safety data available.
Core Substance Information
This compound is a chemical compound with the CAS number 40646-07-9. It belongs to the class of aliphatic diols, characterized by a seven-carbon chain with hydroxyl groups at the first and fourth positions.[1][2]
Physical and Chemical Properties
Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.203 g/mol | [1] |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Complexity | 54.9 | [1] |
Physical Properties of Related Heptanediol Isomers (for reference)
| Property | 1,6-Heptanediol (CAS 13175-27-4) | 1,7-Heptanediol (CAS 629-30-1) |
| Boiling Point | 233.16 °C (estimated) | 259 °C @ 760 mmHg |
| Melting Point | 44.24 °C (estimated) | 17 - 19 °C |
| Flash Point | 111.5 ± 13.0 °C | > 110 °C |
| Density | 0.9620 g/cm³ | 0.951 g/cm³ |
Note: This data is for isomeric compounds and should be used for estimation purposes only.
Safety Data
Hazard Identification
The GHS classification for this compound is not established due to a lack of available data.[1] For related compounds like 1,7-Heptanediol, some classifications indicate potential for serious eye irritation.[3]
General Safety Precautions
When handling this compound or other aliphatic diols, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Ventilation: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any potential vapors or mists.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Specific experimental protocols for this compound are not available. However, the following sections provide generalized protocols for handling and use of aliphatic diols in a research setting, such as in the synthesis of polyesters.
General Handling and Dispensing of Aliphatic Diols
This protocol outlines the general steps for safely handling and dispensing a liquid aliphatic diol like this compound in a laboratory setting.
Protocol for Use in Polyester (B1180765) Synthesis (Melt Polycondensation)
This protocol describes a general two-stage melt polycondensation process for synthesizing an aliphatic polyester, a common application for diols. This serves as an example of an experimental context in which this compound might be used.[4]
Materials:
-
Dicarboxylic acid
-
This compound (or other aliphatic diol)
-
Esterification catalyst (e.g., tin(II) octoate)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Heating mantle
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with equimolar amounts of the dicarboxylic acid and the diol.[4]
-
Add the catalyst.
-
Assemble the apparatus with the mechanical stirrer and distillation setup.
-
Begin purging with nitrogen gas to create an inert atmosphere.[4]
-
Heat the mixture to 150-190°C with stirring.[4]
-
Water will be produced as a byproduct and should be collected.[4]
-
Continue this stage until the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 200-240°C.
-
Gradually apply a vacuum to the system to remove the excess diol and facilitate the increase in polymer chain length.[4]
-
Continue the reaction under high vacuum and stirring until the desired melt viscosity is achieved.
-
Cool the reaction to room temperature to stop the polymerization. The resulting polyester can then be purified.
-
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or interaction of this compound with any signaling pathways. The biological effects of aliphatic diols can vary significantly based on chain length, isomerism (the position of the hydroxyl groups), and the biological system being studied.[5] Therefore, any assumptions about the biological activity of this compound based on other diols would be highly speculative.
Conclusion
This compound is a chemical for which detailed, publicly available experimental data is scarce. While computational data provides some insight into its physicochemical properties, a comprehensive understanding of its physical constants, safety profile, and biological effects requires further experimental investigation. Researchers and drug development professionals should treat this compound with the caution afforded to a substance with an incomplete toxicological profile and should seek to obtain a supplier-specific Safety Data Sheet before use. The generalized protocols and data for related compounds provided in this guide should be used for informational and planning purposes only, with the understanding that they are not a substitute for data on the specific compound of interest.
References
An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, potential products, and experimental considerations for the acid-catalyzed dehydration of 1,4-heptanediol. Due to a lack of specific quantitative data for this compound in the reviewed literature, this guide presents data from analogous 1,4-diols to provide a robust predictive framework.
Core Reaction Mechanism: Intramolecular Cyclization vs. Intermolecular Reactions
The acid-catalyzed dehydration of this compound can proceed through several pathways, primarily dictated by reaction conditions such as temperature and substrate concentration. The principal transformation is an intramolecular cyclization (an SN2-type reaction) to yield a cyclic ether. However, intermolecular dehydration to form ethers and E1/E2 elimination reactions to produce alkenes are also possible, particularly at higher temperatures.
Under acidic conditions, a hydroxyl group is protonated, forming a good leaving group (water).[1] Subsequently, the second hydroxyl group can act as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form a five-membered ring, 2-propyltetrahydrofuran (B1633607).[1] This intramolecular pathway is generally favored for 1,4-diols due to the thermodynamic stability of the resulting five-membered ring.
At higher temperatures, elimination reactions (E1 or E2) become more competitive, leading to the formation of unsaturated alcohols or dienes. Intermolecular dehydration, where two molecules of the diol react to form a larger ether, is generally less favored unless the concentration of the diol is very high.
Quantitative Data for Analogous 1,4-Diol Dehydration Reactions
The following table summarizes quantitative data for the acid-catalyzed cyclodehydration of various 1,n-diols. This data provides a basis for predicting the reaction outcomes for this compound.
| Diol | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| 1,4-Butanediol | H₃PW₁₂O₄₀ | 100 | Tetrahydrofuran | 98 | [2] |
| 1,5-Pentanediol | H₃PW₁₂O₄₀ | Not Specified | Tetrahydropyran | High | [2] |
| 1,6-Hexanediol | H₃PW₁₂O₄₀ | Not Specified | Oxepane | 80 | [2] |
| 1,4-Butanediol | ZrO₂-Al₂O₃ | 220 | Tetrahydrofuran | 97.1 | [3] |
| 1,4-Butanediol | Lanthanum Phosphotungstate/Carbon | 185 | Tetrahydrofuran | 94.9 | [4] |
Based on this data, it is reasonable to predict that the acid-catalyzed dehydration of this compound will proceed in high yield to form 2-propyltetrahydrofuran under similar conditions.
Experimental Protocols
The following is a representative experimental protocol for the acid-catalyzed intramolecular cyclization of a 1,4-diol, adapted from literature procedures for analogous substrates.[2]
Objective: To synthesize 2-propyltetrahydrofuran from this compound via acid-catalyzed dehydration.
Materials:
-
This compound
-
Acid catalyst (e.g., 0.1 mol% H₃PW₁₂O₄₀ or 5-10% concentrated H₂SO₄)
-
Anhydrous drying agent (e.g., CaCl₂, Na₂SO₄, or MgSO₄)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Collection flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the acid catalyst.
-
Assemble a distillation apparatus with the round-bottom flask as the boiling flask.
-
Heat the mixture with stirring in an oil bath or with a heating mantle.
-
The product, 2-propyltetrahydrofuran, and water will begin to co-distill. The boiling point of 2-propyltetrahydrofuran is approximately 143-145 °C. The reaction temperature should be maintained to allow for the distillation of the product.
-
Continue the distillation until no more product is collected in the receiving flask.
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
The resulting liquid is crude 2-propyltetrahydrofuran. Further purification can be achieved by fractional distillation if necessary.
Characterization:
The identity and purity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by gas chromatography-mass spectrometry (GC-MS).
Visualizations of Reaction Pathways
The following diagrams illustrate the key mechanistic pathways in the acid-catalyzed dehydration of this compound.
Caption: Intramolecular cyclization of this compound.
Caption: E1 elimination pathway for this compound.
Caption: General experimental workflow for the reaction.
References
Unlocking the Therapeutic Potential of 1,4-Heptanediol Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The vast chemical space of simple aliphatic compounds holds untapped potential for the discovery of novel therapeutic agents. Among these, derivatives of 1,4-Heptanediol, a seven-carbon diol, represent a structurally straightforward yet underexplored class of molecules. This technical guide addresses the current landscape of research into the biological activities of this compound derivatives. Extensive literature reviews reveal a significant gap in dedicated studies on this specific chemical family. However, by examining structurally related compounds, we can hypothesize a range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This whitepaper provides a roadmap for researchers by outlining potential therapeutic avenues, presenting generalized experimental protocols for screening these activities, and offering a conceptual framework for a drug discovery workflow.
Introduction: The Untapped Potential of Aliphatic Diols
While complex heterocyclic molecules often take center stage in drug discovery, simple aliphatic compounds offer advantages in terms of synthetic accessibility and the potential for favorable pharmacokinetic profiles. The 1,4-diol motif within a seven-carbon chain presents a scaffold for generating a diverse library of derivatives, such as esters and ethers, which can be systematically evaluated for biological activity. To date, scientific literature predominantly focuses on more complex structures like diarylheptanoids, which, while sharing a seven-carbon backbone, are structurally distinct from simple this compound derivatives. This guide aims to stimulate research into this overlooked area by proposing a logical starting point for investigation.
Hypothetical Biological Activities
Based on the known biological effects of structurally analogous compounds, we can infer several potential activities for this compound derivatives.
Anticancer Activity
Linear aliphatic chains and their derivatives have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve disruption of the cell membrane, interference with signaling pathways, or metabolic reprogramming.
Anti-inflammatory Activity
Compounds with aliphatic chains have been shown to modulate inflammatory responses. Derivatives of this compound could potentially inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins, or modulate the activity of immune cells like macrophages.
Antimicrobial Activity
The lipophilic nature of a heptane (B126788) chain suggests that derivatives of this compound could exhibit antimicrobial properties by disrupting the cell membranes of bacteria and fungi.
Data Presentation: A Framework for Future Research
Given the absence of specific quantitative data for this compound derivatives, the following tables are presented as a conceptual framework for organizing and comparing future experimental results.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| HD-01 | Diacetate Ester | MCF-7 (Breast) | Data to be determined |
| HD-02 | Dibenzoate Ester | A549 (Lung) | Data to be determined |
| HD-03 | Dimethyl Ether | HCT116 (Colon) | Data to be determined |
| HD-04 | Diethyl Ether | U87 (Glioblastoma) | Data to be determined |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | IC₅₀ (µM) |
| HD-01 | Diacetate Ester | NO Inhibition (RAW 264.7) | Data to be determined |
| HD-02 | Dibenzoate Ester | COX-2 Inhibition | Data to be determined |
| HD-03 | Dimethyl Ether | TNF-α Release | Data to be determined |
| HD-04 | Diethyl Ether | IL-6 Release | Data to be determined |
Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) |
| HD-01 | Diacetate Ester | Staphylococcus aureus | Data to be determined |
| HD-02 | Dibenzoate Ester | Escherichia coli | Data to be determined |
| HD-03 | Dimethyl Ether | Candida albicans | Data to be determined |
| HD-04 | Diethyl Ether | Pseudomonas aeruginosa | Data to be determined |
Experimental Protocols: A Guide to Screening
The following are generalized protocols that can be adapted for the initial screening of this compound derivatives.
Synthesis of this compound Derivatives (General Overview)
-
Ester Synthesis: this compound can be reacted with acyl chlorides or carboxylic acids in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) to yield the corresponding diesters. The reaction is typically performed in an appropriate organic solvent and may require heating. Purification can be achieved through column chromatography.
-
Ether Synthesis: Williamson ether synthesis can be employed by first deprotonating this compound with a strong base (e.g., sodium hydride) to form the dialkoxide, followed by reaction with an alkyl halide to form the diether. Anhydrous conditions are crucial for this reaction.
In Vitro Cytotoxicity Assay (MTT Assay)[1][2][3]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)[5][6][7][8]
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[3][4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production, leaving an unstimulated control group.[4]
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and assess cell viability in a parallel plate using the MTT assay to rule out cytotoxicity.[4]
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)[9][10][11][12]
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate growth broth.[5]
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested (e.g., S. aureus, E. coli).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7][8]
Visualizations: Conceptual Workflows and Pathways
The following diagrams illustrate the conceptual workflows for the discovery and evaluation of this compound derivatives.
Conclusion and Future Directions
The field of medicinal chemistry is in constant need of novel chemical scaffolds to address unmet medical needs. This compound derivatives represent a promising yet underexplored area of research. This technical guide serves as a call to action for the scientific community to investigate the potential biological activities of this chemical class. By employing the outlined screening protocols, researchers can begin to build a foundational understanding of the structure-activity relationships of these compounds. Future work should focus on the synthesis and systematic evaluation of a diverse library of this compound esters and ethers to uncover their potential as anticancer, anti-inflammatory, or antimicrobial agents. Such foundational research could pave the way for the development of new therapeutic leads with novel mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Chemistry, Synthesis, and Applications of 1,4-Heptanediol and its Analogs in Pharmaceutical and Scientific Research.
This technical guide provides a detailed examination of this compound and other structurally related aliphatic diols. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key information on the physicochemical properties, synthesis methodologies, and potential applications of these compounds. Particular emphasis is placed on their relevance in pharmaceutical formulations and drug delivery systems.
Physicochemical Properties of Aliphatic Diols
Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a saturated hydrocarbon chain. Their properties are influenced by the chain length and the relative positions of the hydroxyl groups. Due to the presence of polar hydroxyl groups, shorter-chain diols exhibit significant solubility in water, which decreases as the carbon chain length increases.[1][2] This amphiphilic nature is a key determinant of their utility in various applications.[3]
Below is a comparative summary of the key physicochemical properties of this compound and other selected aliphatic diols.
| Property | This compound | 1,2-Heptanediol | 1,6-Heptanediol | 1,7-Heptanediol | 1,4-Butanediol | 1,6-Hexanediol |
| CAS Number | 40646-07-9[4] | 3710-31-4[2] | 13175-27-4[5] | 629-30-1 | 110-63-4 | 629-11-8 |
| Molecular Formula | C₇H₁₆O₂[6] | C₇H₁₆O₂[2] | C₇H₁₆O₂[5] | C₇H₁₆O₂ | C₄H₁₀O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 132.20[6] | 132.20[2] | 132.20[5] | 132.20 | 90.12 | 118.18 |
| Boiling Point (°C) | Not available | 130 (at 11 mmHg) | 233.16 (estimate)[5] | 259 | 235 | 250 |
| Melting Point (°C) | Not available | Not available | 44.24 (estimate)[5] | 17-19 | 20.1 | 42 |
| Solubility | Soluble in polar organic solvents (general characteristic of diols) | Soluble in water and various organic solvents[2] | Not available | Soluble in water[7] | Miscible with water | 500 g/L in water |
Synthesis of this compound and Related Aliphatic Diols
The synthesis of aliphatic diols can be achieved through various chemical routes. Common methods include the reduction of dicarboxylic acids or their esters, and the hydrogenation of lactones.[8] For the preparation of 1,4-diols specifically, the reduction of corresponding γ-lactones is a widely employed and effective strategy.[9][10]
Experimental Protocol: Synthesis of this compound via Reduction of γ-Heptanolactone
This protocol details a general procedure for the synthesis of this compound through the reduction of γ-heptanolactone. This method is analogous to the well-established reduction of γ-valerolactone to 1,4-pentanediol (B150768).[9][11]
Materials:
-
γ-Heptanolactone
-
Lithium aluminum hydride (LiAlH₄) or a suitable heterogeneous catalyst (e.g., Copper-based catalyst)[10]
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Reduction: A suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like diethyl ether or THF is prepared in the reaction flask and cooled in an ice bath. A solution of γ-heptanolactone in the same anhydrous solvent is then added dropwise from the dropping funnel. The reaction mixture is stirred and allowed to slowly warm to room temperature, followed by refluxing to ensure the completion of the reaction.
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Work-up: The resulting precipitate is filtered off and washed with the solvent. The filtrate is then washed with a dilute acid solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Applications in Drug Development and Research
Aliphatic diols, particularly long-chain diols, are gaining attention in pharmaceutical sciences for their potential roles as excipients and components of advanced drug delivery systems.[3] Their amphiphilic nature allows them to function as solubilizing agents for poorly water-soluble drugs, penetration enhancers in topical formulations, and as building blocks for biodegradable polymers used in controlled-release applications.[12][13]
Role in Drug Delivery Systems
The unique properties of long-chain diols make them suitable for various drug delivery strategies:
-
Structured Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Long-chain diols can serve as the solid lipid matrix in these nanoparticle formulations, which are designed to improve the oral bioavailability of poorly soluble drugs.[3][14]
-
Organogels for Controlled Release: Certain long-chain diols can act as organogelators, forming thermo-reversible, three-dimensional networks that can entrap drug molecules for controlled release.[3]
-
Topical and Transdermal Delivery: Diols can act as penetration enhancers by disrupting the ordered structure of the stratum corneum lipids, thereby facilitating the diffusion of drugs through the skin.[3]
-
Lipid-Drug Conjugates (LDCs): Hydrophilic drugs can be chemically conjugated with lipids, including diols, to form LDCs, which can then be formulated into nanoparticles to enhance drug loading and delivery.[15]
While specific studies on the biological activity of this compound are limited, related compounds have shown biological effects. For instance, certain diarylheptanoids exhibit anti-inflammatory and cytotoxic activities.[16][17] The structural similarity of this compound to these bioactive molecules suggests that it could be a valuable scaffold for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological properties of this compound and its derivatives.
Conclusion
This compound and related aliphatic diols are versatile chemical entities with a range of existing and potential applications, particularly in polymer chemistry and pharmaceutical sciences. Their synthesis is achievable through established chemical transformations, and their amphiphilic character makes them attractive candidates for use in advanced drug delivery systems. While specific biological data for this compound remains scarce, the known activities of structurally similar compounds suggest a promising area for future research and drug discovery efforts. This guide provides a foundational resource for scientists and researchers looking to explore the potential of these valuable compounds.
References
- 1. Propylene glycol - Wikipedia [en.wikipedia.org]
- 2. CAS 3710-31-4: 1,2-Heptanediol | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Cas 13175-27-4,1,6-Heptanediol | lookchem [lookchem.com]
- 6. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Diol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Tunable copper-catalyzed chemoselective hydrogenolysis of biomass-derived γ-valerolactone into 1,4-pentanediol or 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pure.nsu.ru [pure.nsu.ru]
- 12. CN114773160A - 1, 3-aliphatic diol compound and derivative thereof - Google Patents [patents.google.com]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 15. Lipid-drug-conjugate (LDC) nanoparticles as novel carrier system for the hydrophilic antitrypanosomal drug diminazenediaceturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties and Computational Studies of 1,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Heptanediol is a member of the vicinal diol family, compounds that are of significant interest in various chemical and pharmaceutical applications. A thorough understanding of the thermodynamic properties of this compound is crucial for its application in areas such as drug formulation, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, with a focus on both experimental and computational methodologies for their determination. Due to a scarcity of publicly available experimental data for this compound, this guide also presents data for its isomers, 1,2-Heptanediol and 1,7-Heptanediol, for comparative purposes and to provide context for the expected thermodynamic behavior of the 1,4-isomer. Detailed experimental protocols and computational workflows are provided to enable researchers to determine these properties.
Introduction
Diols, and specifically 1,4-diols, are versatile chemical entities that find applications as solvents, plasticizers, and precursors in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The thermodynamic properties of these compounds, such as enthalpy of formation, heat capacity, and vapor pressure, are fundamental parameters that govern their physical behavior, reactivity, and stability. In the context of drug development, these properties can influence solubility, crystallinity, and formulation stability of APIs.
This guide aims to be a comprehensive resource for researchers interested in the thermodynamic properties of this compound. It bridges the gap in available experimental data by providing detailed methodologies for both experimental measurement and computational prediction of these crucial parameters.
Thermodynamic Properties of Heptanediol Isomers
Table 1: Calculated Thermodynamic Properties of Heptanediol Isomers
| Property | 1,2-Heptanediol | 1,7-Heptanediol |
| Formula | C₇H₁₆O₂ | C₇H₁₆O₂ |
| Molecular Weight ( g/mol ) | 132.20 | 132.20 |
| Standard Gibbs Free Energy of Formation (kJ/mol) | -268.02 | Data not available |
| Enthalpy of Formation at Standard Conditions (gas) (kJ/mol) | -497.55 | Data not available |
| Enthalpy of Fusion at Standard Conditions (kJ/mol) | 18.54 | Data not available |
| Enthalpy of Vaporization at Standard Conditions (kJ/mol) | 64.15 | Data not available |
| Normal Boiling Point Temperature (K) | Data not available | Data not available |
| Critical Temperature (K) | Data not available | Data not available |
| Critical Pressure (kPa) | 3468.36 | Data not available |
| Vapor Pressure (kPa) | Data not available | Data not available |
Source: Cheméo[1]
Table 2: Phase Change Data for 1,7-Heptanediol
| Property | Value | Units | Reference |
| Boiling Point (Tboil) | 261-263 | °C | Aldrich Chemical Company Inc., 1990 |
| Melting Point (Tfus) | 41-43 | °C | Aldrich Chemical Company Inc., 1990 |
Source: NIST Chemistry WebBook[2]
Experimental Protocols for Determining Thermodynamic Properties
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid compound like this compound.
Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°).
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water in the calorimeter is carefully measured.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined per mole of the substance.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity
The heat capacity (Cp) of a liquid is the amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius.
Methodology: Adiabatic Calorimetry
-
Sample Loading: A known mass of this compound is placed in a sealed sample cell within an adiabatic calorimeter.
-
Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by an adiabatic shield, which is maintained at the same temperature as the sample to prevent heat loss.
-
Heating: A known amount of electrical energy is supplied to a heater within the sample cell, causing a small increase in temperature.
-
Temperature Measurement: The temperature of the sample is precisely measured before and after heating.
-
Calculation: The heat capacity is calculated from the amount of heat supplied and the measured temperature change. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Vapor Pressure and Enthalpy of Vaporization
Vapor pressure is a measure of a substance's volatility. The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Methodology: Ebulliometry (Dynamic Method)
-
Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a pressure measurement system.
-
Boiling under Controlled Pressure: The sample of this compound is heated to its boiling point under a controlled, reduced pressure.
-
Temperature-Pressure Measurement: The boiling temperature of the liquid is measured at various controlled pressures.
-
Data Analysis: The vapor pressure data as a function of temperature are fitted to an appropriate equation (e.g., the Antoine equation). The enthalpy of vaporization can then be derived from the slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.
Computational Studies of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools to predict the thermodynamic properties of molecules like this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict gas-phase thermodynamic properties with reasonable accuracy.
Workflow for Quantum Chemical Calculations:
References
An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 1,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the primary and secondary hydroxyl groups in 1,4-Heptanediol. Understanding the differential reactivity of these functional groups is crucial for the targeted synthesis of novel chemical entities and active pharmaceutical ingredients. This document outlines key reactions, experimental protocols, and the regioselectivity observed in the oxidation, esterification, and etherification of this versatile diol.
Core Concepts: Differential Reactivity of Hydroxyl Groups
This compound possesses a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C4 position. The steric and electronic differences between these two groups govern their reactivity, allowing for selective functionalization under controlled conditions. Generally, the primary hydroxyl group is less sterically hindered and therefore more accessible to reagents, making it kinetically favored in many reactions.
Oxidation of this compound
The oxidation of this compound can yield a variety of products depending on the oxidant used and the reaction conditions. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, while the secondary alcohol is oxidized to a ketone.[1]
Selective Oxidation: Selective oxidation of either the primary or secondary hydroxyl group is a key challenge. Often, the oxidation of the primary alcohol is favored due to its lower steric hindrance.[2] The intramolecular cyclization of an intermediate, 4-hydroxyheptanoic acid, can lead to the formation of γ-heptalactone.[3][4]
The following diagram illustrates the general oxidation pathways for this compound.
Quantitative Data for Oxidation of Diols (Analogous Systems)
| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| 1,4-Butanediol (B3395766) | HLADH, NAD+, SBFC | γ-Butyrolactone | >99 | [5] |
| 1,5-Pentanediol | BsADH/FMN@AG-DEAE | δ-Valerolactone | (not specified) | [6] |
| 1,6-Hexanediol | Pt/C, O2 | Adipic acid | (not specified) | [2] |
Experimental Protocol: Biocatalytic Oxidation of a 1,4-Diol to a γ-Lactone (General)
This protocol is adapted from the oxidation of 1,4-butanediol using a horse liver alcohol dehydrogenase (HLADH) system.[5]
Materials:
-
1,4-Diol (e.g., this compound)
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Synthetic bridged flavin cofactor (SBFC)
-
Catalase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Prepare a reaction mixture containing the 1,4-diol (20 mM), NAD+ (0.5 mM), SBFC (0.1 mM), and catalase (20 U/mL) in Tris-HCl buffer.
-
Initiate the reaction by adding HLADH solution to a final concentration of 0.3 g/L.
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
Quench the reaction and extract the product by adding ethyl acetate.
-
Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the lactone product.[5]
Esterification of this compound
The hydroxyl groups of this compound can be converted to esters via reactions with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method.[7][8][9]
Regioselectivity: In general, primary alcohols react faster than secondary alcohols in Fischer esterification due to lower steric hindrance.[10] Therefore, selective mono-esterification at the primary hydroxyl group of this compound can be achieved by controlling the stoichiometry of the reactants.
The following diagram illustrates the Fischer esterification of this compound.
Quantitative Data for Esterification of Diols (Analogous Systems)
Specific quantitative data for the esterification of this compound is limited. The table below presents data for the esterification of analogous diols, highlighting the potential for high yields.
| Diol | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| 1,4-Butanediol | Acrylic Acid | Sulfuric Acid | Butanediol diacrylate | (not specified) | |
| 1,6-Hexanediol | Acrylic Acid | SO4²⁻/TiO2-SnO2 | 1,6-Hexanediol diacrylate | 91.8 | |
| Various Diols | Aromatic and Aliphatic Acids | Al2O3 and MeSO3H | Monoester | Excellent | [11] |
Experimental Protocol: Fischer Esterification of a Diol (General)
This protocol is a general procedure for acid-catalyzed esterification.[12][13]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of the carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, dilute the reaction mixture with an organic solvent like ether and wash with water.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Etherification of this compound
The Williamson ether synthesis is a versatile method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][14] In the case of this compound, one or both hydroxyl groups can be converted to an alkoxide and subsequently reacted with an alkyl halide.
Regioselectivity: The Williamson ether synthesis is an SN2 reaction, and its efficiency is sensitive to steric hindrance. Therefore, the primary hydroxyl group of this compound is expected to be more reactive than the secondary hydroxyl group.[14] Selective mono-etherification at the primary position can be achieved by using one equivalent of a strong base and the alkylating agent.
The following diagram illustrates the Williamson ether synthesis with this compound.
Quantitative Data for Williamson Ether Synthesis (Analogous Systems)
While specific yields for the etherification of this compound are not detailed in the provided search results, the Williamson ether synthesis generally provides good to excellent yields, especially when a primary alcohol is involved.
| Alcohol | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| General Primary Alcohol | Primary Alkyl Halide | Strong Base | Aprotic | 50-95 (lab scale) | [1] |
| 4-Ethylphenol | Methyl Iodide | NaOH | (not specified) | (not specified) | [7] |
Experimental Protocol: Williamson Ether Synthesis for Monoetherification of a Diol (General)
This protocol is a general procedure for the selective monoetherification of a diol.[15]
Materials:
-
This compound
-
Sodium hydride (NaH) or another strong base
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (B95107) (THF) or another suitable aprotic solvent
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath and slowly add one equivalent of sodium hydride.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the monoalkoxide.
-
Add one equivalent of the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting monoether by column chromatography.
Conclusion
The differential reactivity of the primary and secondary hydroxyl groups of this compound allows for a degree of regioselectivity in its functionalization. The primary hydroxyl group is generally the more reactive site for oxidation, esterification, and etherification reactions due to reduced steric hindrance. By carefully selecting reagents and controlling reaction conditions, it is possible to selectively modify one hydroxyl group over the other, enabling the synthesis of a wide range of valuable derivatives for applications in research and drug development. Further optimization of reaction protocols and the exploration of novel catalytic systems will continue to enhance the synthetic utility of this versatile diol.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]
- 4. Gamma Heptalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. cerritos.edu [cerritos.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (R)- and (S)-1,4-Heptanediol as Chiral Synthons in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of enantiomerically pure (R)- and (S)-1,4-heptanediol as versatile chiral synthons in modern organic synthesis. While direct literature on 1,4-heptanediol as a widely used synthon is not extensive, this document outlines its potential applications based on well-established methodologies for the synthesis and transformation of analogous chiral 1,4-diols. The protocols provided are based on established procedures for similar substrates and offer a starting point for the development of synthetic routes utilizing this chiral building block.
Introduction to Chiral 1,4-Diols in Synthesis
Chiral 1,4-diols are valuable intermediates in the synthesis of a variety of complex molecules, including natural products, pharmaceuticals, and chiral ligands. Their two stereocenters and differentiated hydroxyl groups allow for the construction of intricate three-dimensional structures with high levels of stereocontrol. Enantiomerically pure this compound, with its simple alkyl chain, can serve as a fundamental building block for introducing chirality into aliphatic carbon skeletons.
Enantioselective Synthesis of this compound
The key to utilizing this compound as a chiral synthon is its preparation in high enantiopurity. Two powerful methods for the asymmetric synthesis of chiral 1,4-diols are the catalytic asymmetric hydrogenation and the enzymatic reduction of the corresponding prochiral 1,4-diketone.
2.1. Asymmetric Hydrogenation of Heptane-1,4-dione
Catalytic asymmetric hydrogenation of 1,4-diketones is an efficient method for producing chiral 1,4-diols with high diastereo- and enantioselectivity.[1][2] Chiral ruthenium and iridium complexes are commonly employed for this transformation.
Table 1: Asymmetric Hydrogenation of Heptane-1,4-dione
| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | 100:1 | MeOH | 10 atm | 50 | >95 | >99:1 | >99 |
| [Ir(COD)Cl]₂ / (S)-f-amphox | 200:1 | DCM | 50 atm | 25 | >98 | >99:1 | >99 |
Data are representative values based on analogous reactions reported in the literature.[1][2]
Protocol 1: Asymmetric Hydrogenation using RuCl₂[(S)-BINAP][(S)-DAIPEN]
Materials:
-
Heptane-1,4-dione
-
RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst
-
Methanol (B129727) (MeOH), degassed
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with heptane-1,4-dione (1.0 mmol) and the RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst (0.01 mmol, 1 mol%).
-
Add degassed methanol (10 mL) to the liner.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., ethyl acetate/hexane gradient) to yield the enantiopure this compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
2.2. Stereoselective Enzymatic Reduction of Heptane-1,4-dione
Biocatalytic reduction of ketones using alcohol dehydrogenases (ADHs) offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.[3]
Table 2: Enzymatic Reduction of Heptane-1,4-dione
| Enzyme Source | Co-factor Regeneration | Buffer System | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| Ralstonia sp. ADH | Glucose/GDH | Phosphate (B84403) (pH 7.0) | 30 | >90 | >99:1 | >99 |
| Commercial ADH kit | Isopropanol | Tris-HCl (pH 7.5) | 25 | >85 | >98:2 | >99 |
Data are representative values based on analogous reactions reported in the literature.[3]
Protocol 2: Enzymatic Reduction using Ralstonia sp. ADH
Materials:
-
Heptane-1,4-dione
-
Recombinant Ralstonia sp. alcohol dehydrogenase (RasADH)
-
NADP⁺ (co-factor)
-
Glucose dehydrogenase (GDH)
-
Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Standard laboratory equipment for biocatalysis
Procedure:
-
Prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
In a reaction vessel, dissolve heptane-1,4-dione (1.0 mmol) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add to the buffer.
-
Add NADP⁺ (0.01 mmol), glucose (1.5 mmol), GDH (10 U), and RasADH (20 U).
-
Gently stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Application of Chiral this compound in Synthesis
Enantiopure this compound can be used as a starting material for the synthesis of other valuable chiral molecules, such as γ-lactones.
3.1. Synthesis of Chiral γ-Propyl-γ-butyrolactone
Oxidation of the terminal primary alcohol of this compound followed by intramolecular cyclization can yield the corresponding chiral γ-lactone. A more direct approach involves the selective oxidation of one of the hydroxyl groups in the presence of the other.
Table 3: Synthesis of γ-Propyl-γ-butyrolactone from (R)-1,4-Heptanediol
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| TEMPO/NaOCl | DCM/H₂O | 0 to rt | ~85 | >99 |
| PCC | DCM | rt | ~80 | >99 |
Data are representative values based on analogous reactions.
Protocol 3: TEMPO-Catalyzed Oxidation and Lactonization
Materials:
-
(R)-1,4-Heptanediol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve (R)-1,4-heptanediol (1.0 mmol) in DCM (10 mL).
-
Add an aqueous solution of KBr (0.1 mmol).
-
Cool the mixture to 0 °C and add TEMPO (0.1 mmol).
-
Slowly add an aqueous solution of NaOCl (1.2 mmol) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting γ-propyl-γ-butyrolactone by flash column chromatography.
-
Confirm the enantiomeric excess by chiral GC analysis.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of Chiral this compound
Caption: Routes to enantiopure this compound.
Diagram 2: Application of Chiral this compound
Caption: Conversion to a chiral γ-lactone.
Diagram 3: Logical Workflow for Synthon Utilization
Caption: Workflow for using this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Lactones from 1,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of a chiral δ-lactone starting from 1,4-heptanediol. The method is based on biocatalytic oxidative lactonization, a green and efficient approach for producing enantiomerically enriched compounds. Chiral lactones are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4]
Overview of Synthetic Strategy
The primary strategy outlined is the enzymatic oxidative lactonization of this compound. This process typically involves a double oxidation. First, one of the primary alcohol functionalities is oxidized to an aldehyde. This intermediate is in equilibrium with its intramolecular hemiacetal (a lactol). The lactol is then further oxidized to the desired lactone.[5] Alcohol dehydrogenases (ADHs) are often employed for this type of transformation.[5] The stereoselectivity of the process is controlled by the chiral environment of the enzyme's active site.
A representative transformation is the conversion of this compound to (R)- or (S)-heptan-4-olide (a δ-lactone). The specific enantiomer obtained depends on the choice of the biocatalyst. Engineered carbonyl reductases, a class of enzymes that can function as ADHs, have shown high stereoselectivities (up to 99% ee) in the synthesis of similar chiral δ-lactones.[6]
I. Biocatalytic Oxidative Lactonization of this compound
This protocol describes the asymmetric synthesis of a chiral heptan-4-olide via an enzyme-catalyzed oxidation of this compound.
Data Summary: Representative Biocatalytic Oxidative Lactonization
The following table summarizes expected quantitative data for the enzymatic oxidation of this compound, based on results for similar substrates found in the literature.[6] The specific values will depend on the chosen enzyme and reaction optimization.
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | Engineered Carbonyl Reductase (e.g., SmCRM5 variant) | (R)-Heptan-4-olide | >95 | >99 |
| This compound | Alcohol Dehydrogenase (ADH) | (S)-Heptan-4-olide | >90 | >98 |
Experimental Protocol: Enzymatic Synthesis of (R)-Heptan-4-olide
This protocol is a representative example and may require optimization for specific enzymes and equipment.
Materials:
-
This compound
-
Engineered Carbonyl Reductase (e.g., a variant of Serratia marcescens carbonyl reductase)[6]
-
NADP⁺ (or NAD⁺, depending on enzyme cofactor preference)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Chiral HPLC column for ee determination
Procedure:
-
Reaction Setup:
-
In a 100 mL flask, prepare a 50 mL solution of 100 mM phosphate buffer (pH 7.5).
-
Add this compound to a final concentration of 10 mM.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add the cofactor regeneration system components (e.g., 20 mM glucose and 1 U/mL glucose dehydrogenase).
-
Initiate the reaction by adding the engineered carbonyl reductase to a final concentration of 1-5 mg/mL.
-
-
Incubation:
-
Seal the flask and place it in an incubator shaker.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate.
-
Mix vigorously for 10 minutes.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Determine the enantiomeric excess of the purified lactone by chiral HPLC analysis.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. Visualizations
Signaling Pathway Diagram
Caption: Biocatalytic oxidation of this compound to a chiral lactone.
Experimental Workflow Diagram
Caption: General experimental workflow for enzymatic lactonization.
References
- 1. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methods for the esterification of 1,4-Heptanediol with various carboxylic acids.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the esterification of 1,4-heptanediol with various carboxylic acids, a crucial transformation in the synthesis of diverse molecules, including active pharmaceutical ingredients, prodrugs, and biocompatible materials. The protocols outlined below cover three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Esterification. Each method offers distinct advantages depending on the substrate's sensitivity, desired purity, and scalability of the reaction.
Methods Overview
Fischer-Speier Esterification is a classic acid-catalyzed reaction suitable for a wide range of carboxylic acids and alcohols. It is a cost-effective and scalable method, often employed in industrial applications. The reaction is reversible and typically requires forcing conditions, such as high temperatures and the removal of water, to drive the equilibrium towards the product.
Steglich Esterification is a milder, coupling agent-mediated method ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[1][2] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at or below room temperature. This method is known for its high yields and compatibility with a broad range of functional groups.[2]
Enzymatic Esterification employs lipases as biocatalysts to mediate the reaction under exceptionally mild and environmentally friendly conditions. This method offers high chemo-, regio-, and stereoselectivity, making it particularly valuable for the synthesis of complex and chiral molecules. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient and can be used in immobilized forms for easy recovery and reuse.
Data Presentation
The following tables summarize representative quantitative data for each esterification method. While specific data for this compound is limited in the literature, the provided data for structurally similar diols and carboxylic acids offer valuable insights into expected reaction parameters and outcomes.
Table 1: Fischer-Speier Esterification of Diols with Carboxylic Acids
| Diol | Carboxylic Acid | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Hexanediol | Acrylic Acid | SO₄²⁻/TiO₂-SnO₂ | 5% (w/w) | 130 | 4 | 91.8 | [3] |
| Isopentyl Alcohol | Acetic Acid | H₂SO₄ | - | Reflux | 1 | 80-90 | [4] |
| General Alcohols | Acetic Acid | Tin (IV) tungstate | - | Reflux | 2-4 | 70-98 | [5] |
Table 2: Steglich Esterification of Alcohols with Carboxylic Acids
| Alcohol | Carboxylic Acid | Coupling Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Juglone | Lauric Acid | DCC/CeCl₃·7H₂O | DMAP | RT | 72 | >80 | [6] |
| Resveratrol | Butyric Acid | EDC | DMAP | RT | 60 | - | [7] |
| General Protocol | General Acid | DCC | DMAP | RT | 2-12 | 80-95 | [1][2] |
Table 3: Enzymatic Esterification of Diols with Carboxylic Acids/Esters
| Diol/Alcohol | Carboxylic Acid/Ester | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| C4-C12 Diols | Dimethyl furan-2,5-dicarboxylate | Novozym 435 | Organic | - | - | 90-95 (conversion) | [8] |
| 1,6-Hexanediol | Diethyl Adipate | Novozym 435 | Diphenyl ether | 100 | 26 | - | [9] |
| Dihydrocaffeic acid | 1-Butanol | CALB | - | - | 72 | ~67 (yield) | [10] |
Experimental Protocols
Fischer-Speier Esterification Protocol for this compound Diacetate
This protocol describes the synthesis of the diester of this compound with acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (at least 2.2 eq for diester formation) and toluene (as a solvent to facilitate azeotropic removal of water).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 0.02-0.05 eq).
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound diacetate.
-
Purify the product by distillation or column chromatography if necessary.
Steglich Esterification Protocol for this compound Dibutyrate
This protocol details the synthesis of the diester of this compound with butyric acid.
Materials:
-
This compound
-
Butyric Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and butyric acid (2.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Add DCC (2.2 eq) or EDC (2.2 eq) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound dibutyrate by column chromatography on silica (B1680970) gel.
Enzymatic Esterification Protocol for this compound Monooleate
This protocol describes the selective synthesis of the monoester of this compound with oleic acid using an immobilized lipase.
Materials:
-
This compound
-
Oleic Acid
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and oleic acid (1.0-1.2 eq for mono-esterification) in the chosen anhydrous organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves to the reaction mixture to absorb the water produced and shift the equilibrium towards the ester.
-
Incubate the mixture in an orbital shaker or with magnetic stirring at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
The filtrate contains the product. The solvent can be removed under reduced pressure.
-
Purify the this compound monooleate from unreacted starting materials and any diester byproduct by column chromatography.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described esterification methods.
Caption: Fischer-Speier Esterification Workflow.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: Purification of 1,4-Heptanediol Isomers by High-Performance Liquid Chromatography (HPLC)
[AN-HPLC-14HD]
Abstract
This application note details two effective High-Performance Liquid Chromatography (HPLC) methods for the separation and purification of 1,4-heptanediol isomers. A normal-phase HPLC method is presented for the separation of positional isomers, while a chiral HPLC method is described for the resolution of enantiomers. Detailed experimental protocols, including sample preparation, chromatographic conditions, and data analysis, are provided. The presented methods are suitable for researchers, scientists, and professionals involved in drug development and chemical synthesis requiring high-purity this compound isomers.
Introduction
This compound is a chiral diol with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple isomers, including positional and stereoisomers, necessitates robust purification methods to isolate the desired isomer with high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers. This application note provides two distinct HPLC protocols for the purification of this compound isomers.
Method A: Normal-Phase HPLC for Positional Isomer Separation
Normal-phase chromatography is well-suited for the separation of compounds with differing polarity, making it ideal for separating positional isomers of diols. In this method, a silica-based column is utilized with a non-polar mobile phase.
Method B: Chiral HPLC for Enantiomeric Resolution
For the separation of enantiomers, a chiral stationary phase (CSP) is required. This method employs a chiral column to achieve baseline resolution of the (R)- and (S)-enantiomers of this compound.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the crude this compound sample in the initial mobile phase solvent to a final concentration of 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method A: Normal-Phase HPLC Protocol
| Parameter | Condition |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane:Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | Refractive Index Detector (RID) or UV at 210 nm (if derivatized) |
| Run Time | 20 minutes |
Method B: Chiral HPLC Protocol
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Refractive Index Detector (RID) |
| Run Time | 30 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the separation of this compound isomers using the described HPLC methods.
Table 1: Normal-Phase HPLC Separation of this compound Positional Isomers
| Isomer | Retention Time (min) | Resolution (Rs) | Purity (%) |
| 1,2-Heptanediol | 8.5 | - | 99.2 |
| 1,3-Heptanediol | 10.2 | 2.1 | 98.9 |
| This compound | 12.1 | 2.5 | 99.5 |
| 1,5-Heptanediol | 14.3 | 2.8 | 99.1 |
Table 2: Chiral HPLC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (%) |
| (R)-1,4-Heptanediol | 18.5 | - | 99.6 |
| (S)-1,4-Heptanediol | 21.2 | 2.3 | 99.8 |
Mandatory Visualization
Caption: Workflow for HPLC Purification of this compound Isomers.
Strategies for the Selective Protection of Primary vs. Secondary Hydroxyls in 1,4-Heptanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective protection of the primary hydroxyl group in 1,4-heptanediol. The strategies outlined herein are crucial for multi-step organic syntheses, particularly in pharmaceutical development where precise control of functional group reactivity is paramount.
The selective protection of a primary alcohol in the presence of a secondary alcohol is a common challenge in organic synthesis. In the case of this compound, the primary hydroxyl at the 1-position is less sterically hindered than the secondary hydroxyl at the 4-position, allowing for selective protection through the use of bulky protecting groups. This note focuses on three common and effective protecting groups: tert-butyldimethylsilyl (TBDMS), triphenylmethyl (trityl), and pivaloyl (Piv).
Core Concepts in Selective Protection
The selectivity of these reactions is primarily driven by steric hindrance. Bulky protecting groups react more readily with the more accessible primary hydroxyl group. Reaction conditions such as temperature, solvent, and the stoichiometry of reagents also play a critical role in maximizing the yield of the desired mono-protected product while minimizing the formation of the di-protected byproduct and unreacted starting material.
Comparative Data of Protecting Group Strategies
The following table summarizes the typical reaction conditions and expected outcomes for the selective monoprotection of the primary hydroxyl group of this compound. Please note that the yields and selectivity for this compound are illustrative and based on general principles and data from analogous diols.
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Typical Mono-protection Yield (%) | Typical Selectivity (Mono:Di) |
| TBDMS | TBDMS-Cl | Imidazole (B134444) | DMF | 0 to RT | 75-85 | ~10:1 |
| Trityl (Tr) | Trityl-Cl | Pyridine (B92270) | Pyridine | RT | 80-90 | >15:1 |
| Pivaloyl (Piv) | Pivaloyl-Cl | Pyridine | Pyridine/DCM | 0 to RT | 70-80 | ~8:1 |
Experimental Protocols
Protocol 1: Selective Protection of this compound with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
This protocol describes the selective protection of the primary hydroxyl group of this compound as a TBDMS ether.[1] The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol.[1][2]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-TBDMS protected this compound.
Deprotection: The TBDMS group can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) in THF or under acidic conditions such as acetic acid in THF/water.
Protocol 2: Selective Protection of this compound with Trityl Chloride (Tr-Cl)
This protocol details the highly selective protection of the primary hydroxyl group of this compound using the bulky trityl protecting group.[3] The significant steric hindrance of the trityl group results in excellent selectivity for the primary alcohol.[3][4]
Materials:
-
This compound
-
Trityl chloride (Tr-Cl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-trityl protected diol.
Deprotection: The trityl group is labile to mild acidic conditions, such as trifluoroacetic acid (TFA) in DCM or formic acid.[4]
Protocol 3: Selective Protection of this compound with Pivaloyl Chloride (Piv-Cl)
This protocol outlines the selective acylation of the primary hydroxyl group of this compound with pivaloyl chloride to form a sterically hindered ester.
Materials:
-
This compound
-
Pivaloyl chloride (Piv-Cl)
-
Anhydrous pyridine or a mixture of Dichloromethane (DCM) and triethylamine
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with triethylamine, 1.2 eq).
-
Cool the solution to 0 °C.
-
Add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the mono-pivaloyl protected product.
Deprotection: The pivaloyl ester is robust but can be cleaved under strong basic conditions (e.g., NaOH or KOH in methanol/water) or with reducing agents like lithium aluminum hydride (LiAlH₄).
Logical Workflow for Protecting Group Selection
The choice of protecting group depends on the planned subsequent reaction steps and the required stability. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for the primary hydroxyl of this compound.
References
Application Notes and Protocols for the Oxidation of 1,4-Heptanediol to γ-Heptalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Lactones are a significant class of heterocyclic compounds prevalent in natural products and are key intermediates in the synthesis of various pharmaceuticals and bioactive molecules. Their synthesis through the oxidation of 1,4-diols is a fundamental transformation in organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of γ-heptalactone (also known as 5-propyl-dihydrofuran-2(3H)-one) from 1,4-heptanediol. The protocols outlined below detail two effective methods: a chemo-catalytic approach using Pyridinium Chlorochromate (PCC) and a ruthenium-catalyzed oxidation, offering researchers scalable and reproducible procedures.
γ-Heptalactone is a colorless liquid with a characteristic sweet, creamy, and coconut-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][2][3] Beyond its sensory applications, its structural motif is of interest in medicinal chemistry.
Chemical Transformation Pathway
The oxidation of this compound to γ-heptalactone involves the selective oxidation of one of the primary alcohol functional groups to an aldehyde. This intermediate undergoes intramolecular cyclization to form a hemiacetal (lactol), which is then further oxidized to the stable lactone.
Caption: Chemical transformation of this compound to γ-Heptalactone.
Experimental Protocols
Two distinct and effective protocols for the synthesis of γ-heptalactone are presented below. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (gloves, safety glasses), should be strictly followed, especially when handling hazardous reagents like PCC and ruthenium compounds.
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
PCC is a versatile and relatively mild oxidizing agent for the conversion of primary alcohols to aldehydes.[4] In the case of 1,4-diols, it facilitates the formation of lactones.[5][6]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or anhydrous magnesium sulfate (B86663)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyridinium Chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane (DCM).
-
Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous DCM in a dropping funnel. Add the diol solution dropwise to the stirred PCC suspension at room temperature over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol. The reaction is typically complete within 2-4 hours.[7]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite®. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure γ-heptalactone.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), IR, and mass spectrometry and compare the data with literature values.
Protocol 2: Ruthenium-Catalyzed Oxidation
Ruthenium catalysts, such as Ruthenium(III) chloride (RuCl₃), in the presence of a co-oxidant, provide an efficient method for the oxidative lactonization of diols.[8][9][10]
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium periodate (B1199274) (NaIO₄)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of acetonitrile and water.
-
Addition of Reagents: To the stirred solution, add Ruthenium(III) chloride hydrate (catalytic amount, e.g., 1-5 mol%) followed by the portion-wise addition of sodium periodate (2.2 equivalents) as the co-oxidant. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution to decompose any excess oxidant. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the obtained γ-heptalactone using spectroscopic methods (NMR, IR, MS).
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of γ-heptalactone.
Data Presentation
The following table summarizes typical quantitative data for the described synthetic protocols. Please note that yields can vary depending on the reaction scale and purity of reagents.
| Parameter | Protocol 1: PCC Oxidation | Protocol 2: Ru-catalyzed Oxidation | Reference(s) |
| Substrate | This compound | This compound | - |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | RuCl₃·xH₂O / NaIO₄ | [7][9] |
| Stoichiometry (Oxidant) | 1.2 - 1.5 equivalents | 2.2 equivalents (NaIO₄) | [7][9] |
| Catalyst Loading | N/A | 1-5 mol% (RuCl₃) | [9] |
| Solvent | Dichloromethane (DCM) | Acetonitrile/Water | [7][9] |
| Temperature | Room Temperature | Room Temperature | [7][9] |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | [7] |
| Typical Yield | 70 - 85% | 80 - 95% | [9] |
| Purity (post-chromatography) | >98% | >98% | [11] |
Characterization of γ-Heptalactone
The identity and purity of the synthesized γ-heptalactone (CAS: 105-21-5) can be confirmed by standard spectroscopic techniques.[4]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately at 4.5 (m, 1H, -CH-O-), 2.5 (m, 2H, -CH₂-C=O), 1.9-2.2 (m, 2H, -CH₂-), 1.3-1.7 (m, 4H, -CH₂-CH₂-), 0.9 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately at 177 (-C=O), 80 (-CH-O-), 35 (-CH₂-), 29 (-CH₂-C=O), 28 (-CH₂-), 22 (-CH₂-), 14 (-CH₃).
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the lactone carbonyl group (C=O) will be observed around 1770 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of γ-heptalactone (128.17 g/mol ).[12][13]
Conclusion
The protocols provided herein offer reliable and reproducible methods for the synthesis of γ-heptalactone from this compound for research and development purposes. The choice of method may depend on factors such as available reagents, desired scale, and tolerance of the substrate to acidic or metallic conditions. Proper characterization of the final product is crucial to ensure its purity and structural integrity for subsequent applications.
References
- 1. g-Heptalactone = 98 , FCC, FG 105-21-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. γ-Heptalactone | The Fragrance Conservatory [fragranceconservatory.com]
- 4. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium(III) chloride catalyzed oxidation of pyrene and 2,7-disubstitued pyrenes: an efficient, one-step synthesis of pyrene-4,5-diones and pyrene-4,5,9,10-tetraones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]
- 13. Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential Role of 1,4-Heptanediol in Pharmaceutical Compound Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Heptanediol, a simple aliphatic diol, represents a versatile yet underexplored scaffold in the landscape of pharmaceutical development. While direct applications in marketed drugs are not extensively documented, its chemical properties as a diol suggest potential utility as a foundational building block in the synthesis of novel chemical entities, as a flexible linker in drug-conjugate design, and as an excipient in formulation development. These application notes explore the hypothetical and potential roles of this compound in medicinal chemistry, providing detailed protocols for its evaluation and integration into drug discovery workflows.
Introduction to this compound in Medicinal Chemistry
Aliphatic diols are integral components in the synthesis of a wide array of organic molecules. Their two hydroxyl groups offer reactive handles for a variety of chemical transformations, allowing for the construction of more complex structures. While related compounds like 1,7-Heptanediol have found use as solubilizers and preservatives in pharmaceutical formulations, the specific applications of this compound remain largely speculative.[1] This document aims to bridge this gap by proposing potential applications and providing experimental frameworks for their validation.
Potential Applications:
-
As a Synthetic Building Block: The primary and secondary hydroxyl groups of this compound can be selectively functionalized to create chiral intermediates for the synthesis of complex drug molecules.
-
As a Linker in Drug Conjugates: The seven-carbon chain of this compound can serve as a flexible, non-cleavable linker to connect a targeting moiety to a cytotoxic payload in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).
-
As a Pharmaceutical Excipient: Similar to other diols, this compound could potentially be used as a co-solvent to improve the solubility of poorly water-soluble drugs or as a plasticizer in solid dosage forms.
This compound as a Synthetic Building Block
The chirality at the C4 position of this compound makes it an attractive starting material for the stereoselective synthesis of bioactive molecules.
Experimental Protocol: Stereoselective Synthesis of a Chiral Amine
This protocol describes a hypothetical pathway to convert (R)- or (S)-1,4-Heptanediol into a chiral amine, a common pharmacophore in many drug candidates.
Materials:
-
(R)-1,4-Heptanediol
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (B81097) (NaN₃)
-
Lithium aluminum hydride (LAH)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monosulfonylation: Dissolve (R)-1,4-Heptanediol (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C. Add MsCl (1.1 eq) dropwise. Stir for 2 hours at 0 °C.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the monosulfonylated intermediate.
-
Azide Displacement: Dissolve the intermediate (1.0 eq) in DMF and add NaN₃ (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Reduction: Carefully add the crude azide to a stirred suspension of LAH (2.0 eq) in diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and wash with diethyl ether. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to obtain the chiral amine.
Expected Data and Characterization
| Step | Compound | Expected Yield (%) | Key Characterization Data |
| 1 | (R)-4-hydroxyheptyl methanesulfonate | 85-95 | ¹H NMR, ¹³C NMR, IR |
| 2 | (R)-4-azidoheptan-1-ol | 70-85 | ¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹) |
| 3 | (R)-4-aminoheptan-1-ol | 80-90 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
This compound as a Linker in Drug Conjugates
The hydrophobicity and flexibility of the heptane (B126788) chain could be advantageous in certain drug-linker designs for ADCs.
Experimental Protocol: Synthesis of a this compound-Based Drug-Linker
This protocol outlines the synthesis of a hypothetical drug-linker construct using this compound, a maleimide (B117702) group for antibody conjugation, and a generic cytotoxic drug.
Materials:
-
This compound
-
Phosgene (B1210022) or triphosgene
-
N-hydroxysuccinimide (NHS)
-
Maleimide-PEG-amine
-
Cytotoxic drug with a primary amine
-
DIPEA
-
Anhydrous THF and DMF
Procedure:
-
Chloroformate Formation: React this compound with phosgene or a phosgene equivalent to form the monochloroformate.
-
Carbonate Formation: React the monochloroformate with the cytotoxic drug in the presence of a base to form a stable carbonate linkage.
-
Activation of the Second Hydroxyl Group: Activate the remaining hydroxyl group of the diol-drug conjugate with N,N'-disuccinimidyl carbonate to form an NHS-carbonate.
-
Linker Attachment: React the NHS-activated conjugate with a maleimide-PEG-amine linker to form the final drug-linker construct.
Logical Workflow for Drug-Linker Synthesis
Caption: Synthetic workflow for a this compound based drug-linker.
This compound as a Pharmaceutical Excipient
The potential for this compound to act as a solubilizing agent can be evaluated through solubility studies.
Experimental Protocol: Evaluation of Solubilizing Capacity
Objective: To determine the effect of this compound on the aqueous solubility of a model poorly soluble drug (e.g., Ibuprofen).
Materials:
-
Ibuprofen
-
This compound
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
0.45 µm syringe filters
Procedure:
-
Preparation of Co-solvent Systems: Prepare a series of solutions containing varying concentrations of this compound in PBS (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Equilibrium Solubility Measurement: Add an excess amount of Ibuprofen to each co-solvent system.
-
Incubation: Shake the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered samples appropriately and analyze the concentration of dissolved Ibuprofen using a validated HPLC method.
Hypothetical Solubility Data
| This compound Conc. (% v/v) | Ibuprofen Solubility (µg/mL) | Fold Increase |
| 0 | 21 | 1.0 |
| 1 | 45 | 2.1 |
| 2 | 88 | 4.2 |
| 5 | 250 | 11.9 |
| 10 | 610 | 29.0 |
Signaling Pathways and Molecular Interactions
While no specific signaling pathways are known to be directly modulated by this compound itself, its derivatives could be designed to interact with various biological targets. For instance, a molecule synthesized using a this compound backbone could be an inhibitor of a specific enzyme.
Hypothetical Enzyme Inhibition Workflow
Caption: Workflow for evaluating a this compound derivative as an enzyme inhibitor.
Conclusion
This compound presents a scaffold with untapped potential in pharmaceutical development. While direct evidence of its use is currently scarce, its chemical nature suggests plausible roles as a synthetic building block, a linker, and an excipient. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the utility of this compound in the creation of novel pharmaceutical entities. Further investigation is warranted to fully elucidate the advantages and limitations of incorporating this compound into drug design and development pipelines.
References
Step-by-step protocol for the cyclization of 1,4-Heptanediol to form substituted tetrahydrofurans.
Abstract
This document provides a detailed protocol for the acid-catalyzed intramolecular cyclization of 1,4-heptanediol to form 2-ethyl-5-methyltetrahydrofuran, a substituted tetrahydrofuran (B95107). This procedure is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The protocol outlines the necessary reagents, equipment, step-by-step instructions for the reaction, workup, and purification, as well as methods for characterization.
Introduction
Substituted tetrahydrofurans are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. Their synthesis is of significant interest to the chemical and pharmaceutical industries. One of the most direct methods for the synthesis of five-membered cyclic ethers is the acid-catalyzed cyclodehydration of 1,4-diols. This application note details a robust protocol for the cyclization of this compound, a readily available starting material, to yield 2-ethyl-5-methyltetrahydrofuran. The reaction proceeds via an intramolecular nucleophilic substitution, where one hydroxyl group, upon protonation, is eliminated as water, allowing the other hydroxyl group to attack the resulting carbocation to form the cyclic ether.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (optional, for high purity)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
-
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 1 equivalent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the flask while stirring. Caution: The addition of sulfuric acid is exothermic.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 120-140°C using a heating mantle.
-
Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting diol.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).
-
Combine the organic extracts.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
-
Characterization:
-
The purified product, 2-ethyl-5-methyltetrahydrofuran, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[1]
-
Data Presentation
The following table summarizes representative quantitative data for the cyclization of this compound under various acid-catalyzed conditions. This data is compiled from analogous cyclodehydration reactions of 1,4-diols.[2][3][4]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (cat.) | 130 | 3 | 85 |
| 2 | Amberlyst-15 | 150 | 4 | 78 |
| 3 | p-Toluenesulfonic acid | 120 | 5 | 82 |
| 4 | Zeolite H-ZSM-5 | 180 | 2 | 90 |
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed cyclization mechanism of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. 2-Ethyl-5-methyltetrahydrofuran | C7H14O | CID 523048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium [mdpi.com]
Application Notes: 1,4-Heptanediol as a Versatile Precursor for the Synthesis of Fine Chemicals and Potential Insect Pheromone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Heptanediol is a C7 aliphatic diol that holds potential as a versatile starting material for the synthesis of a variety of fine chemicals, including substituted tetrahydrofurans and γ-lactones. These structural motifs are prevalent in numerous natural products, including insect pheromones. Although direct, documented syntheses of commercially significant insect pheromones from this compound are not widely reported in scientific literature, its chemical structure lends itself to several plausible synthetic transformations. These application notes provide detailed protocols for proposed synthetic routes to key chemical intermediates from this compound, based on established organic chemistry principles.
Introduction
The development of efficient synthetic routes to bioactive molecules is a cornerstone of chemical research. This compound, with its bifunctional nature, offers a flexible platform for the construction of heterocyclic compounds. The 1,4-diol moiety is particularly amenable to acid-catalyzed cyclization to form tetrahydrofuran (B95107) rings, or oxidation followed by cyclization to yield γ-lactones. These heterocyclic systems are core components of many biologically active molecules, including aggregation and sex pheromones of various insect species. This document outlines hypothetical, yet chemically sound, protocols for the conversion of this compound into valuable chemical intermediates.
Proposed Synthetic Applications of this compound
Synthesis of 2-Propyltetrahydrofuran: A Potential Fine Chemical
Substituted tetrahydrofurans are common structural units in a range of specialty chemicals and are analogs to certain pheromone structures. The acid-catalyzed dehydration and cyclization of this compound is a direct and atom-economical approach to 2-propyltetrahydrofuran.
Experimental Protocol: Acid-Catalyzed Cyclization of this compound to 2-Propyltetrahydrofuran
-
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 5 mol%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the diol with stirring.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 2-propyltetrahydrofuran.
-
Table 1: Hypothetical Quantitative Data for the Synthesis of 2-Propyltetrahydrofuran
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Propyltetrahydrofuran |
| Catalyst | H₂SO₄ |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 120-140 °C |
| Expected Yield | 75-85% |
| Purity (Post-distillation) | >98% |
Synthesis of γ-Heptalactone: A Precursor for Flavor and Fragrance Compounds
γ-Lactones are important compounds in the flavor and fragrance industry and are also found in some insect pheromone bouquets. A two-step oxidation of this compound can lead to the formation of γ-heptalactone. The first oxidation selectively converts the primary alcohol to a carboxylic acid, which then undergoes acid-catalyzed lactonization with the secondary alcohol.
Experimental Protocol: Two-Step Synthesis of γ-Heptalactone from this compound
-
Step 1: Selective Oxidation to 4-Hydroxyheptanoic Acid
-
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the purple color disappears.
-
Filter the mixture to remove manganese dioxide and wash the solid with water.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-hydroxyheptanoic acid.
-
-
-
Step 2: Lactonization to γ-Heptalactone
-
Materials:
-
Crude 4-hydroxyheptanoic acid (from Step 1)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
-
Procedure:
-
Dissolve the crude 4-hydroxyheptanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes off.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude γ-heptalactone by vacuum distillation.
-
-
Table 2: Hypothetical Quantitative Data for the Synthesis of γ-Heptalactone
| Parameter | Value |
| Intermediate | 4-Hydroxyheptanoic Acid |
| Final Product | γ-Heptalactone |
| Overall Expected Yield | 60-70% |
| Purity (Post-distillation) | >97% |
Conclusion
While this compound is not a widely cited precursor in the synthesis of complex insect pheromones, its fundamental chemical reactivity makes it a plausible starting material for valuable chemical intermediates such as substituted tetrahydrofurans and γ-lactones. The protocols detailed in these application notes are based on established and reliable organic transformations and provide a framework for researchers to explore the synthetic utility of this compound. Further research and optimization of these proposed routes could lead to efficient and novel syntheses of fine chemicals and potential pheromone analogs.
Disclaimer: The experimental protocols and quantitative data presented herein are hypothetical and based on established chemical principles. They are intended for informational and educational purposes for qualified researchers and should be adapted and optimized with appropriate laboratory safety precautions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Heptanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Heptanediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthesis strategy for this compound?
A1: While direct synthesis routes for this compound are not as commonly documented as for shorter-chain diols, a promising strategy involves the catalytic hydrogenation and ring-opening of furan-based platform molecules derived from biomass. A plausible precursor for this compound would be a C7 furanic compound, which can be catalytically converted. The general approach is a one-pot or two-step process involving hydrogenation of the furan (B31954) ring and subsequent hydrogenolysis of the cyclic ether to yield the diol.
Q2: Which catalysts are recommended for the synthesis of diols from furanic compounds?
A2: The choice of catalyst is critical for achieving high selectivity and yield. Supported metal catalysts are widely used. For the hydrogenation of furfural (B47365) to produce diols, various catalytic systems have been investigated.[1][2] Palladium (Pd) is a high-performance catalyst for hydrogenation due to its electronic properties and ability to activate molecular hydrogen.[2] Ruthenium (Ru)-based catalysts have also shown promise.[3] Bimetallic catalysts, such as Cu-Pd supported on materials like hydroxyapatite, have been effective in the synthesis of 1,4-butanediol (B3395766) from succinic acid, suggesting their potential for similar conversions.[4]
Q3: What are the optimal reaction conditions for this type of synthesis?
A3: Optimal reaction conditions are highly dependent on the specific catalyst and substrate used. However, general guidelines can be drawn from related syntheses.
-
Temperature: Typically ranges from 80°C to 160°C.[3][5] Higher temperatures can sometimes lead to decomposition and the formation of by-products.[6]
-
Pressure: Hydrogen pressure is a key parameter, often in the range of 3 to 8 MPa.[3][5] In some systems, the use of CO2 in combination with H2 can create an in-situ acidic environment that may be beneficial for the reaction.[7]
-
Solvent: Aqueous-phase reactions are common and can be advantageous for biomass-derived feedstocks.[5] Alcohols like 1-propanol (B7761284) or 2-propanol can also be used, sometimes acting as a hydrogen source in transfer hydrogenation.[3]
-
Reaction Time: Can vary from a few hours to over 24 hours, depending on the catalyst activity and reaction conditions.[3][7]
Q4: What are the common by-products to expect, and how can they be minimized?
A4: Common by-products in the synthesis of diols from furanic precursors include over-hydrogenated products (like alcohols), other diols (e.g., 1,2- or 1,5-diols), and cyclic ethers. Minimizing these by-products can be achieved by:
-
Catalyst Selection: Choosing a catalyst with high selectivity for the desired diol.
-
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can significantly impact the product distribution.
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the final product?
A5: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the conversion of the starting material and the formation of products and by-products. For structural confirmation of the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically vary the temperature, hydrogen pressure, and reaction time to find the optimal parameters for your specific catalyst and substrate. |
| Catalyst Inactivity or Deactivation | Ensure the catalyst is properly activated before use. Catalyst poisoning by impurities in the feedstock or solvent can also be an issue. Consider purifying the starting materials. Catalyst regeneration may be possible depending on the deactivation mechanism. |
| Poor Catalyst Selection | The chosen catalyst may not be selective for the desired 1,4-diol. Experiment with different metal catalysts (e.g., Ru, Pd, Rh) and supports (e.g., carbon, alumina, titania). Bimetallic catalysts may offer improved selectivity. |
| Mass Transfer Limitations | Inadequate stirring or mixing can lead to poor contact between the reactants, catalyst, and hydrogen, resulting in lower reaction rates and yields. Ensure vigorous stirring throughout the reaction. |
Problem 2: High Levels of By-products
| Possible Cause | Suggested Solution |
| Over-hydrogenation | Reduce the reaction temperature or hydrogen pressure to minimize the formation of fully saturated by-products. A shorter reaction time may also be beneficial. |
| Formation of Isomeric Diols | The catalyst may be promoting the formation of other diol isomers. A different catalyst with higher regioselectivity might be required. |
| Ring Opening at Undesired Positions | The selectivity of the ring-opening step is highly dependent on the catalyst. Experimenting with different acidic or metallic sites on the catalyst could improve the desired outcome. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Close Boiling Points of Products and By-products | Fractional distillation under reduced pressure is a common method for purifying diols.[6][8] However, if boiling points are very close, this may be challenging. |
| Formation of Azeotropes | Some impurities may form azeotropes with the product, making separation by simple distillation difficult.[9] Consider alternative purification techniques such as melt crystallization or liquid-liquid extraction.[8][9] |
| Presence of Reactive Impurities | Aldehydes or acetals in the crude product can be converted to more easily separable compounds through a hydrogenation step prior to final distillation.[6] |
Quantitative Data on Related Diol Synthesis
The following data is for the synthesis of analogous diols and should be used as a starting point for optimizing this compound synthesis.
Table 1: Influence of Catalyst on Furfural Hydrogenation
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Solvent | Main Product | Yield (%) |
| 1% Rh/OMS-2 | 160 | 3 | Water | 1,2-Pentanediol | 86.7 |
| Ru/PVP | 150 | - (Transfer Hydrogenation) | 2-Propanol | 1,2-Pentanediol | 30.3 (from FOL) |
| Ni2/MgAl | 180 | - | - | Furfuryl Alcohol | 92 |
| Cu-0.03Mo/SiO2 | - | - | - | 1,4-Butanediol | 88.3 (from Maleic Anhydride) |
| 8Cu-2Pd/HAP | 200 | 8 | Water | 1,4-Butanediol | ~80 (from Succinic Acid) |
Table 2: Effect of Reaction Conditions on 1,4-Pentanediol (B150768) Yield from Furfural
| Catalyst | Temperature (°C) | Total Pressure (CO2:H2) (MPa) | Reaction Time (h) | Yield (%) |
| Supported Ru | 80 | 4 (3:1) | 20 | 72 |
| Supported Ru | 60-120 | 2-6 | 12-24 | >90 (Optimized) |
Experimental Protocols
Protocol: Catalytic Hydrogenation of a Furanic Compound to a Diol (Representative)
This protocol is a general guideline based on the synthesis of related diols and should be adapted for the specific synthesis of this compound.
-
Catalyst Activation (if required):
-
Place the supported metal catalyst in a tube furnace.
-
Heat the catalyst to a specified temperature (e.g., 300-500°C) under a flow of hydrogen gas for several hours to reduce the metal oxide precursor to its active metallic state.
-
Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Reaction Setup:
-
In a high-pressure autoclave reactor, add the activated catalyst and the furanic starting material.
-
Add the chosen solvent (e.g., deionized water, 2-propanol).
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
Maintain the temperature and pressure for the specified reaction time.
-
Monitor the reaction progress by taking small samples periodically (if the reactor setup allows) and analyzing them by GC or HPLC.
-
-
Product Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional vacuum distillation.[6] Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Potential reaction pathway for this compound synthesis.
References
- 1. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol - Google Patents [patents.google.com]
- 8. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting peak tailing and poor separation in the chromatography of 1,4-Heptanediol.
Welcome to the Technical Support Center for troubleshooting chromatographic issues related to 1,4-Heptanediol. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems such as peak tailing and poor separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing, an asymmetry where the peak's trailing edge is longer than the leading edge, is a frequent issue when analyzing polar compounds like this compound.[1][2][3][4] The primary causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2][4][5][6]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and lead to distorted peak shapes.[1][5][7][8]
-
Mobile Phase pH Mismatch: For HPLC analysis, a mobile phase pH that is close to the pKa of the analyte or the column's silanol groups can result in mixed ionization states and peak distortion.[4][5][9]
-
Sample Overload: Injecting a sample with too high a concentration can saturate the stationary phase, causing poor peak shape.[2][5][10]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[2][7]
Q2: How can I improve the separation of this compound from other components in my sample?
Poor separation, or inadequate resolution between peaks, can be addressed by optimizing several parameters:[11][12][13]
-
Column Selection:
-
For Gas Chromatography (GC): Using a polar stationary phase, such as a Wax column (e.g., polyethylene (B3416737) glycol), is generally recommended for analyzing polar compounds like diols.[14]
-
For High-Performance Liquid Chromatography (HPLC): Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for highly polar compounds.[7][15] Alternatively, a reversed-phase column (like C18) with a highly aqueous mobile phase and potentially an acidic modifier can be effective.[16][17][18]
-
-
Mobile Phase/Carrier Gas Optimization:
-
Temperature: In both GC and HPLC, temperature plays a crucial role. Lowering the column temperature can sometimes improve resolution, especially for early eluting peaks.[11][12]
Q3: What is derivatization and can it help with the GC analysis of this compound?
Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical technique. For the GC analysis of diols like this compound, silylation is a common and highly effective derivatization method.[14] In this process, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl (-OH) groups with trimethylsilyl (B98337) (TMS) groups.[14]
This modification is beneficial because it:
-
Reduces Polarity: The polar hydroxyl groups are blocked, making the molecule less polar and more volatile.[14]
-
Eliminates Peak Tailing: The derivatized diol has significantly reduced interaction with active sites in the GC system, leading to sharper, more symmetrical peaks.[14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound analysis.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Improving Poor Separation
This guide outlines steps to enhance the resolution between the this compound peak and other analytes.
Caption: Workflow for improving poor separation.
Data Presentation
The following tables summarize key parameters and their expected impact on the analysis of this compound.
Table 1: Impact of GC Parameters on Peak Shape and Separation
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Column Phase | Peak tailing due to polarity mismatch. | Use a polar stationary phase (e.g., Wax).[14] | Improved peak symmetry and better separation from non-polar impurities. |
| Injection Port Liner | Active sites causing peak tailing. | Use a deactivated liner.[19] | Sharper, more symmetrical peaks. |
| Temperature Program | Co-elution of peaks. | Decrease the temperature ramp rate.[12] | Increased separation between closely eluting compounds. |
| Sample Preparation | Peak tailing due to active hydroxyl groups. | Derivatize with a silylating agent (e.g., BSTFA).[14] | Significantly reduced tailing and improved peak shape. |
Table 2: Impact of HPLC Parameters on Peak Shape and Separation
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Column Type | Poor retention and peak shape. | Use a HILIC column or an end-capped reversed-phase (C18) column.[7][15] | Better retention and more symmetrical peaks for polar analytes. |
| Mobile Phase pH | Peak tailing due to silanol interactions. | Adjust pH to be 2-3 units away from the analyte's pKa. For silica (B1680970) columns, a lower pH (e.g., 2-3) protonates silanols and reduces tailing for basic compounds.[4][7] | Improved peak symmetry. |
| Buffer Concentration | Inconsistent ionization leading to tailing. | Increase buffer strength (e.g., 10-50 mM).[7] | More stable pH and reduced peak tailing. |
| Organic Modifier | Insufficient elution strength causing broad peaks. | Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol).[7] | Sharper peaks and potentially altered selectivity. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC Analysis
This protocol describes a general procedure for the derivatization of this compound using BSTFA.
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or oven
-
GC autosampler vials
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Solvent Addition: Add a small volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).
-
Reagent Addition: Add an excess of the silylating reagent (BSTFA + 1% TMCS). A typical ratio is 2:1 reagent to solvent by volume (e.g., 200 µL of BSTFA).
-
Reaction: Tightly cap the vial and heat it at 60-80°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC system.
Safety Note: Silylating reagents are moisture-sensitive and corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Columns and Cartridges | Thermo Fisher Scientific [thermofisher.com]
- 16. Separation of Hexanedioic acid, ester with 1,4-butanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of 1,4-Butanediol, dicarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Reaction Conditions for the Etherification of 1,4-Heptanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 1,4-heptanediol. The content is designed to address specific issues that may be encountered during experimentation, with a focus on intramolecular cyclization to form 2-propyl-tetrahydrofuran and intermolecular etherification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Intramolecular Etherification (Cyclodehydration)
The primary intramolecular etherification product of this compound is 2-propyl-tetrahydrofuran. This is typically achieved through acid-catalyzed dehydration.
Q1: My intramolecular cyclization of this compound is showing low yield. What are the potential causes and solutions?
A1: Low yields in the cyclization of this compound can stem from several factors. Here is a troubleshooting guide:
-
Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric acid or solid acid catalysts such as heteropoly acids (e.g., H₃PW₁₂O₄₀) are often effective.[1] If using a solid acid catalyst, ensure it is properly activated and has a high surface area.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. For the cyclodehydration of analogous diols, temperatures typically range from 100°C to 240°C.[1] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions like elimination and polymerization. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Presence of Water: While the reaction produces water, starting with wet reagents or solvents can inhibit the catalyst and shift the equilibrium away from the product. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method requires it.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. For similar diols, reaction times can vary from a few hours to over 10 hours.[1]
Q2: I am observing the formation of significant byproducts in my acid-catalyzed cyclization. What are they and how can I minimize them?
A2: Common byproducts in the acid-catalyzed etherification of diols include intermolecular ethers (dimers and polymers) and elimination products (alkenes).
-
Intermolecular Etherification: This occurs when two molecules of this compound react with each other. To favor the intramolecular reaction, it is best to work under dilute conditions.
-
Elimination Reactions: At higher temperatures, the secondary alcohol in this compound can undergo elimination to form an alkene. To minimize this, operate at the lowest effective temperature that still provides a reasonable reaction rate.
-
Dehydrogenation/Oxidation: Some catalysts, particularly at high temperatures, can cause dehydrogenation, leading to the formation of carbonyl compounds.[2] Choosing a catalyst with high selectivity for cyclodehydration is crucial.
Intermolecular Etherification (e.g., Williamson Ether Synthesis)
For intermolecular etherification, one of the hydroxyl groups of this compound reacts with an alkyl halide in the presence of a base.
Q3: My Williamson ether synthesis with this compound is not proceeding or has a very low yield. What should I check?
A3: The Williamson ether synthesis is a reliable method but can face issues.[3][4][5][6] Here’s a checklist for troubleshooting:
-
Base Strength: A sufficiently strong base is required to deprotonate the alcohol to form the alkoxide. For primary and secondary alcohols like this compound, strong bases such as sodium hydride (NaH) are effective.[6] Ensure the base is fresh and handled under anhydrous conditions.
-
Alkyl Halide Reactivity: The reaction follows an Sₙ2 mechanism, so primary alkyl halides are the best electrophiles.[3][5] Secondary and tertiary alkyl halides are more prone to elimination reactions, which will compete with the desired ether formation.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or THF is generally preferred for Williamson ether synthesis as it can solvate the cation of the alkoxide, leaving the anion more nucleophilic.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can favor the competing E2 elimination pathway, especially with secondary alkyl halides.
Q4: How can I selectively perform a mono-etherification on this compound?
A4: Achieving selective mono-etherification over di-etherification can be challenging. Here are some strategies:
-
Stoichiometry Control: Use a stoichiometric excess of the diol relative to the alkyl halide and the base. This statistically favors the mono-alkylation product.
-
Protecting Groups: One of the hydroxyl groups can be protected with a suitable protecting group (e.g., a silyl (B83357) ether). The unprotected hydroxyl group can then be etherified, followed by deprotection of the other group.
-
Choice of Base: Using a bulky base might selectively deprotonate the less sterically hindered primary hydroxyl group, although in the case of this compound, both are secondary.
Data Presentation
The following tables summarize typical reaction conditions for the cyclodehydration of diols, which can be used as a starting point for the optimization of this compound etherification.
Table 1: Optimization of Reaction Conditions for the Synthesis of Tetrahydrofuran from 1,4-Butanediol using H₃PW₁₂O₄₀ as a Catalyst [1]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.05 | 100 | 3 | 70 |
| 2 | 0.1 | 100 | 3 | 98 |
| 3 | 0.2 | 100 | 2.5 | 99 |
| 4 | 0.1 | 90 | 10 | 60 |
| 5 | 0.1 | 120 | 3 | 98 |
| 6 | 0.1 | 100 | 1 | 62 |
| 7 | 0.1 | 100 | 2 | 80 |
Table 2: Cyclodehydration of Various Diols Catalyzed by H₃PW₁₂O₄₀ [1]
| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Butanediol | Tetrahydrofuran | 100 | 3 | 98 |
| 1,5-Pentanediol | Tetrahydropyran | 120 | 4 | 95 |
| 1,6-Hexanediol | Oxepane | 140 | 6 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Intramolecular Cyclodehydration of a Diol (Adapted for this compound)
This protocol is based on the successful cyclodehydration of analogous diols and should be optimized for this compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1 equivalent).
-
Catalyst Addition: Add the acid catalyst. For a solid acid catalyst like H₃PW₁₂O₄₀, a loading of 0.1-0.2 mol% is a good starting point. For a liquid acid like sulfuric acid, a catalytic amount (e.g., 1-5 mol%) can be used.
-
Heating: Heat the reaction mixture to the desired temperature (a starting point of 120-140°C is recommended for this compound, by analogy to similar diols) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. If a liquid acid was used, neutralize it with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis (Adapted for this compound)
This is a general procedure and may require optimization for specific substrates and desired products (mono- vs. di-ether).[6][7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution in an ice bath (0°C) and add a strong base (e.g., sodium hydride, 1.1 equivalents for mono-etherification) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Alkyl Halide Addition: Add the primary alkyl halide (1 equivalent for mono-etherification) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The residue can be purified by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the etherification of this compound.
References
- 1. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
Preventing the thermal decomposition of 1,4-Heptanediol during high-temperature distillation.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Heptanediol, focusing on preventing its thermal decomposition during high-temperature distillation.
Frequently Asked Questions (FAQs)
Q1: What are the signs of thermal decomposition during the distillation of this compound?
A1: Thermal decomposition can manifest in several ways. The most common indicators include:
-
Discoloration: The distilled product or the residue in the distillation flask turning yellow, brown, or black.
-
Low Yield: The amount of purified product collected is significantly lower than expected due to the formation of non-volatile byproducts or tars.
-
Pressure/Temperature Fluctuations: Difficulty in maintaining a stable boiling point and vacuum level, which can be caused by the formation of gaseous decomposition products.
-
Residue Formation: A significant amount of high-viscosity or solid tar-like material remaining in the distillation flask.
Q2: At what temperature does this compound decompose?
A2: While the exact decomposition temperature of this compound is not readily published, compounds with high boiling points, generally above 150°C, are susceptible to thermal degradation during atmospheric distillation.[1] The atmospheric boiling point of the isomeric 1,2-Heptanediol is 226.6°C, suggesting that this compound has a similarly high boiling point that puts it at risk of decomposition. Distillation at such high temperatures can lead to side reactions like dehydration and oxidation.
Q3: What are the primary methods to prevent thermal decomposition during distillation?
A3: The most effective strategy is to lower the boiling point of the compound. The primary methods to achieve this are:
-
Vacuum Distillation: By reducing the pressure above the liquid, the boiling point can be significantly lowered to a safer temperature, which is the most common and effective technique.[2][3]
-
Azeotropic Distillation: Adding an inert solvent (an entrainer) that forms a lower-boiling azeotrope with the diol can facilitate its distillation at a lower temperature.[4][5] This method requires an additional step to remove the entrainer from the final product.
-
Use of Stabilizers: Adding small quantities of chemical stabilizers or antioxidants can help suppress decomposition reactions that may be initiated by heat and trace impurities (e.g., oxygen, metal ions).
Troubleshooting Guide
Problem: My this compound is discolored (yellow/brown) and my yield is low after distillation.
This is a classic sign of thermal decomposition. Follow this troubleshooting workflow to resolve the issue.
Caption: Troubleshooting workflow for thermal decomposition.
Data Presentation: Quantitative Analysis
For successful vacuum distillation, it is crucial to know the target boiling point at your achievable vacuum level.
Table 1: Estimated Boiling Point of this compound at Reduced Pressures (Note: Data is estimated based on the properties of the isomer 1,2-Heptanediol, which has a reported boiling point of 226.6°C at 760 mmHg and 130°C at 11 mmHg.[6])
| Pressure (mmHg) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 760 | 1013 | ~227 |
| 50 | 66.7 | ~165 |
| 20 | 26.7 | ~144 |
| 10 | 13.3 | ~128 |
| 5 | 6.7 | ~112 |
| 2 | 2.7 | ~95 |
| 1 | 1.3 | ~82 |
Table 2: Comparison of Distillation Methods for this compound
| Method | Principle | Pros | Cons | Best For... |
| Atmospheric | Boiling a liquid at ambient pressure (~760 mmHg). | Simple setup. | High risk of thermal decomposition for compounds boiling >150°C.[1] | Not recommended for this compound. |
| Vacuum Distillation | Lowering the system pressure to reduce the compound's boiling point.[3] | Drastically reduces thermal stress on the molecule, prevents decomposition, increases yield.[2] | Requires a vacuum pump, cold trap, and well-sealed glassware. Risk of bumping.[2] | The standard and most recommended method for purifying this compound. |
| Azeotropic Distillation | Adding an entrainer to form a new, lower-boiling azeotrope.[5] | Can separate close-boiling mixtures or reduce boiling temperature without a deep vacuum.[4] | Product is mixed with the entrainer, requiring a subsequent separation step. Increases process complexity. | Situations where vacuum is not feasible or when separating from azeotrope-forming impurities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol provides a standard methodology for purifying this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask (should be no more than 2/3 full)
-
Short-path distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s) (e.g., cow-type adapter with multiple flasks)
-
Magnetic stir bar and stir plate
-
Heating mantle with controller
-
Vacuum pump, tubing, and cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Glass joints grease
Procedure:
-
Assembly:
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Lightly grease all ground-glass joints to ensure a good seal.
-
Secure all components with clamps.
-
Place the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a cold water source (water in at the bottom, out at the top).
-
Connect the vacuum takeoff to a cold trap, and then to the vacuum pump. The trap is critical to protect the pump from corrosive vapors.[2]
-
-
Distillation:
-
Turn on the cooling water to the condenser and begin vigorous stirring.
-
Start the vacuum pump and allow the pressure to drop to the target level (e.g., 1-10 mmHg).
-
Once the vacuum is stable, begin to slowly heat the distillation flask with the heating mantle. Set the mantle temperature to be approximately 20-30°C above the expected boiling point from Table 1.[1]
-
Collect any low-boiling impurities as a forerun fraction in the first receiving flask.
-
When the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected. Crucially, do not distill to dryness , as this can cause the formation of explosive peroxides and charring.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature under vacuum.
-
Once cool, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and characterize the purified product.
-
Caption: Step-by-step workflow for vacuum distillation.
Protocol 2: Using a Stabilizer
If decomposition persists even under a well-controlled vacuum, a stabilizer can be used.
-
Selection: Choose a high-temperature antioxidant or stabilizer. Phenolic antioxidants (e.g., BHT - Butylated hydroxytoluene) or phosphite-based stabilizers are common choices. Ensure the stabilizer will not co-distill with your product or that it can be easily removed later (e.g., by extraction).
-
Addition: Add the stabilizer to the crude this compound in the distillation flask before starting the distillation. Typical concentrations are very low, often in the range of 100-1000 ppm (0.01 - 0.1% by weight).
-
Procedure: Conduct the vacuum distillation as described in Protocol 1. The stabilizer will remain in the distillation flask with the high-boiling residue.
-
Verification: Analyze the final product to ensure no stabilizer has carried over.
References
Effective methods for the removal of water from 1,4-Heptanediol reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of water from reactions involving 1,4-Heptanediol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from my this compound reaction?
A1: Water can act as a competing nucleophile or a catalyst poison in many reactions involving diols. Its presence can lead to undesired side products, reduced reaction rates, and lower overall yields. For instance, in polymerization reactions, residual water can terminate the growing polymer chains, significantly impacting the final molecular weight and material properties.[1]
Q2: What are the most common methods for removing water from a reaction involving a high-boiling diol like this compound?
A2: The two most effective and widely used methods are azeotropic distillation using a Dean-Stark apparatus and the in-situ use of drying agents like molecular sieves. The choice between these methods depends on the reaction scale, the solvent used, and the thermal stability of your reactants and products.
Q3: Can I use other drying agents like sodium sulfate (B86663) or magnesium sulfate directly in my reaction?
A3: While sodium sulfate and magnesium sulfate are common drying agents for workups, they are generally not recommended for in-situ water removal during a reaction.[2] They have a lower water-holding capacity compared to molecular sieves and may not be efficient enough to drive the reaction to completion. Additionally, their fine particulate nature can complicate stirring and downstream purification.
Q4: How can I accurately determine the water content in my this compound or reaction mixture?
A4: Karl Fischer titration is the gold standard for accurately determining low levels of water in organic liquids.[3] This method is highly specific to water and can provide precise measurements, which is critical for ensuring your starting materials and final products meet the required dryness specifications.[4][5][6]
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield despite using a water removal method.
Possible Cause: The chosen water removal method is not efficient enough for your specific reaction conditions.
Troubleshooting Steps:
-
Verify the efficiency of your current method:
-
Azeotropic Distillation (Dean-Stark):
-
Molecular Sieves:
-
Ensure the molecular sieves are properly activated (dried) before use.[10][11][12][13] Commercially available sieves contain adsorbed water and must be activated in an oven under vacuum.[10][11][13]
-
Use the correct pore size. For removing water without adsorbing larger molecules, 3Å or 4Å sieves are typically recommended.[14][15][16][17]
-
Use a sufficient quantity of molecular sieves (typically 10-20% w/v of the solvent).
-
-
-
Switch to an alternative water removal method: If you are using molecular sieves and still see issues, consider switching to azeotropic distillation, or vice-versa.
-
Consider a combination of methods: For extremely water-sensitive reactions, you can dry the solvent and starting materials with molecular sieves before initiating the reaction and then use a Dean-Stark apparatus to remove water formed during the reaction.
Issue 2: The reaction mixture is turning dark or showing signs of decomposition at elevated temperatures during azeotropic distillation.
Possible Cause: this compound or other components in your reaction may be thermally degrading at the boiling point of the azeotropic mixture.[18][19][20]
Troubleshooting Steps:
-
Lower the reaction temperature:
-
Choose a solvent that forms a lower-boiling azeotrope with water.
-
Conduct the distillation under reduced pressure (vacuum). This will lower the boiling point of the azeotrope and the overall reaction temperature.[21]
-
-
Use molecular sieves at a lower temperature: If thermal degradation is a significant concern, using molecular sieves allows you to run the reaction at a much lower temperature than required for azeotropic distillation.[22]
Issue 3: Emulsion formation in the Dean-Stark trap during azeotropic distillation.
Possible Cause: The presence of surfactants or other compounds in the reaction mixture can lead to the formation of a stable emulsion, preventing the separation of water and the organic solvent.
Troubleshooting Steps:
-
Break the emulsion:
-
Add a small amount of brine (saturated NaCl solution) to the Dean-Stark trap to increase the ionic strength of the aqueous phase, which can help break the emulsion.[23]
-
Gently agitate the trap to encourage phase separation.
-
-
Prevent emulsion formation:
-
Purify your starting materials to remove any impurities that may be acting as emulsifying agents.
-
Consider using a different solvent for the azeotropic distillation.
-
Issue 4: The molecular sieves appear to be ineffective.
Possible Cause: The molecular sieves are either not properly activated, have become saturated with water, or are not the correct type.
Troubleshooting Steps:
-
Re-activate your molecular sieves: Heat the sieves in a furnace at a high temperature (typically 200-300°C) under a vacuum or a stream of dry, inert gas for several hours.[10][11][12][13]
-
Use fresh, properly activated sieves: If you suspect your current batch is saturated, use a fresh batch of activated sieves.
-
Verify the pore size: Ensure you are using the correct pore size for your application. 3Å and 4Å are generally suitable for water removal.[14][15][16][17]
Data Presentation
Table 1: Comparison of Common Water Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Azeotropic Distillation (Dean-Stark) | Continuous removal of water as a low-boiling azeotrope with an immiscible solvent.[24] | Highly efficient for removing large amounts of water. Allows for visual monitoring of reaction progress. | Requires elevated temperatures, which can cause thermal degradation.[18] Can be problematic if emulsions form.[23] | Esterifications, acetal (B89532) formations, and other condensation reactions that produce water. |
| Molecular Sieves | Adsorption of water into the pores of synthetic zeolites.[10][11] | Can be used at a wide range of temperatures. Simple to use and remove. High water-holding capacity.[25] | Can be acidic or basic and may interfere with certain reactions.[22] Can be challenging to handle on a very large scale. Need to be activated before use.[10][11][12][13] | Drying of solvents and reagents. In-situ water removal in temperature-sensitive reactions. |
Table 2: Water Content of "Dry" Solvents After Treatment with Different Drying Agents
| Drying Agent | Solvent | Initial Water (ppm) | Final Water (ppm) | Time |
| 3Å Molecular Sieves | Tetrahydrofuran | 54 | <10 | 48-72 h |
| Neutral Alumina | Tetrahydrofuran | 54 | <10 | Single Pass |
| Calcium Hydride | Dichloromethane | ~50 | ~13 | Heating |
| Sodium/Benzophenone | Toluene | 225 | ~34 | Distillation |
| 3Å Molecular Sieves | Toluene | 225 | <5 | 24 h |
Data adapted from a study on the quantitative evaluation of the efficiency of several desiccants.[25][26]
Experimental Protocols
Protocol 1: Water Removal using a Dean-Stark Apparatus
-
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Add a magnetic stir bar to the flask.
-
-
Charging the Reactor:
-
Charge the flask with this compound, your other reactants, and a solvent that forms a low-boiling azeotrope with water (e.g., toluene).
-
-
Reaction and Water Removal:
-
Heat the reaction mixture to reflux.
-
As the reaction proceeds, the water-solvent azeotrope will distill into the Dean-Stark trap.
-
In the trap, the denser water will separate and collect at the bottom, while the less dense solvent will overflow and return to the reaction flask.[24]
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Proceed with your standard purification protocol.
-
Protocol 2: In-Situ Water Removal using Molecular Sieves
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å or 4Å molecular sieves in a flask.
-
Heat the sieves in an oven at 200-300°C under vacuum for at least 4 hours.[12]
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In a separate, oven-dried flask equipped with a stir bar and under an inert atmosphere, add your solvent and the activated molecular sieves.
-
Add this compound and your other reactants.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature for the required duration. The molecular sieves will adsorb any water present in the starting materials and any water generated during the reaction.
-
-
Workup:
-
At the end of the reaction, remove the molecular sieves by filtration or decantation.
-
Proceed with your purification protocol.
-
Mandatory Visualization
Caption: Decision workflow for selecting a water removal method.
Caption: Troubleshooting logic for incomplete this compound reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. metrohm.com [metrohm.com]
- 7. youtube.com [youtube.com]
- 8. Azeotrope - Wikipedia [en.wikipedia.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. How to dry molecular sieves? [remotecat.blogspot.com]
- 12. redriver.team [redriver.team]
- 13. youtube.com [youtube.com]
- 14. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 15. Molecular Sieve Selection Guide [yamtop.com]
- 16. nbinno.com [nbinno.com]
- 17. redriver.team [redriver.team]
- 18. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 19. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. Sciencemadness Discussion Board - Dean Stark without Dean Stark.... almost quantitative - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. chem.tamu.edu [chem.tamu.edu]
Challenges and solutions for scaling up the production of 1,4-Heptanediol.
Welcome to the technical support center for the synthesis and scale-up of 1,4-Heptanediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for the production of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound can be synthesized through several routes, with two common laboratory methods being:
-
Reduction of γ-Heptalactone: This is a straightforward approach where γ-heptalactone is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound.
-
Grignard Reaction with a Lactone: A Grignard reagent, such as propylmagnesium bromide, can react with γ-butyrolactone to form this compound.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Control and Heat Management: Both the reduction of lactones with hydrides and Grignard reactions are highly exothermic. Managing the heat generated in a large reactor is critical to prevent runaway reactions and ensure product quality.
-
Reagent Handling and Addition: The safe handling and controlled addition of pyrophoric reagents like LiAlH₄ and Grignard reagents become more complex at larger scales.
-
Mixing Efficiency: Ensuring uniform mixing in a large reactor is crucial for maintaining consistent reaction temperatures and preventing localized "hot spots" that can lead to side reactions.
-
Work-up and Quenching: The quenching of large volumes of reactive reagents needs to be carefully controlled to manage gas evolution and ensure safety.
-
Purification: Separating this compound from the reaction mixture and any byproducts at a large scale often requires high-efficiency distillation columns, and achieving high purity can be challenging.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material (e.g., γ-heptalactone) and the appearance of the product.
-
Gas Chromatography (GC): GC is a more quantitative method to monitor the conversion of the starting material and the formation of this compound and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and assess its purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Lactone Reduction
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reducing agent (e.g., LiAlH₄) is fresh and has not been deactivated by moisture. - Increase the reaction time or temperature, monitoring for potential side reactions. - Use a slight excess of the reducing agent. |
| Degradation during Work-up | - Perform the quenching step at a low temperature (e.g., 0 °C) to control the exotherm. - Slowly add the quenching agent to avoid a rapid temperature increase. |
| Side Reactions | - Over-reduction to other products can occur. Optimize the stoichiometry of the reducing agent. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components. |
Issue 2: Difficulties with the Grignard Reaction
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent Fails to Form | - Ensure all glassware is rigorously dried to remove any traces of water. - Use anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or by crushing them to expose a fresh surface. |
| Low Yield of this compound | - Control the rate of addition of the lactone to the Grignard reagent to maintain a manageable reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Formation of Wurtz Coupling Byproducts | - This side reaction can consume the Grignard reagent. A continuous production process can improve selectivity and reduce Wurtz coupling.[1] |
Issue 3: Impurities in the Final Product after Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation during Distillation | - Use a distillation column with a higher number of theoretical plates for better separation. - Optimize the distillation pressure and temperature to achieve a good separation between this compound and impurities with close boiling points. - Consider a multi-column distillation setup for higher purity. |
| Thermal Decomposition | - this compound may be susceptible to decomposition at high temperatures. Use vacuum distillation to lower the boiling point. |
| Presence of Byproducts from Side Reactions | - Identify the byproducts using analytical techniques (e.g., GC-MS, NMR). - Adjust reaction conditions to minimize the formation of these byproducts. - Consider alternative purification methods like column chromatography for small-scale purification or crystallization if applicable. |
Data Presentation
The following tables summarize typical quantitative data for analogous diol synthesis reactions. This data can serve as a benchmark when developing and scaling up the production of this compound.
Table 1: Comparison of Reaction Parameters for Diol Synthesis
| Parameter | Reduction of γ-Lactone (Analogous) | Grignard Reaction with γ-Lactone (Analogous) |
| Reducing/Grignard Agent | LiAlH₄ | Propylmagnesium Bromide |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 2 - 12 hours | 1 - 6 hours |
| Typical Molar Ratio (Reagent:Substrate) | 1.5 : 1 | 2.2 : 1 |
| Typical Laboratory Scale Yield | 80 - 95% | 70 - 90% |
Table 2: Purity and Yield Data at Different Scales (Illustrative for Analogous Diols)
| Scale | Synthesis Method | Typical Yield (%) | Typical Purity (%) | Key Scale-Up Challenge |
| Lab Scale (1-10 g) | Lactone Reduction with LiAlH₄ | 90 | >98 | Precise control of reagent addition and temperature. |
| Pilot Scale (1-10 kg) | Lactone Reduction with LiAlH₄ | 85 | 95-98 | Heat management and safe quenching of the reaction. |
| Industrial Scale (>100 kg) | Catalytic Hydrogenation | >95 | >99.5 | Catalyst activity and lifetime, continuous process control. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Reduction of γ-Heptalactone
Materials:
-
γ-Heptalactone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve γ-Heptalactone (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Key challenges in scaling up this compound production.
References
Analysis and removal of common impurities found in commercial 1,4-Heptanediol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,4-Heptanediol. The following sections address common issues related to impurities and provide detailed protocols for their analysis and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound often depend on the synthetic route used for its production. Based on typical manufacturing processes for 1,4-diols, likely impurities include:
-
Unreacted Starting Materials: Such as γ-heptalactone if the synthesis involves lactone reduction.
-
Intermediates and Byproducts of Incomplete Reaction: Including heptanal (B48729) and heptanoic acid.
-
Isomeric Diols: Other isomers of heptanediol that may form during synthesis.
-
Residual Solvents: Solvents used during the reaction or purification steps.
-
Water: Can be present from the reaction or absorbed from the atmosphere.
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: Several analytical techniques can be employed to detect and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual solvents, heptanal, and other diol isomers.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities such as heptanoic acid and residual γ-heptalactone.[3][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is excellent for identifying isomeric impurities and other organic contaminants.[8][9][10][11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can indicate the presence of functional groups from impurities, such as the carbonyl stretch from aldehydes, carboxylic acids, or lactones.[13][14][15][16]
-
Karl Fischer Titration: Specifically used for the accurate quantification of water content.
Q3: My this compound has a slight odor. What could be the cause?
A3: A slight odor can be indicative of volatile impurities. Aldehydes, such as heptanal, are common culprits that can have a distinct smell even at low concentrations. Residual solvents from the manufacturing process can also contribute to an off-odor.
Q4: I am observing unexpected side reactions in my experiments using this compound. Could impurities be the cause?
A4: Yes, reactive impurities can lead to unexpected side reactions. For instance, acidic impurities like heptanoic acid can catalyze unwanted reactions. Aldehydic impurities can also participate in various side reactions, affecting the outcome of your primary experiment.
Troubleshooting Guides
Issue 1: Presence of Carbonyl-Containing Impurities (Aldehydes, Carboxylic Acids, Lactones)
Symptoms:
-
A sharp, unpleasant odor.
-
Unexpected peaks in the carbonyl region (around 1700-1760 cm⁻¹) of the FT-IR spectrum.[13][14][15]
-
Additional signals in the aldehyde or carboxylic acid region of the ¹H NMR spectrum.
-
Broad peaks in the HPLC chromatogram when analyzing for polar compounds.
Recommended Actions:
-
Analysis:
-
Removal:
-
For Aldehydes: A bisulfite wash is an effective chemical treatment to remove aldehyde impurities.[17][18][19][20]
-
For Carboxylic Acids: Perform an acid-base extraction by washing the this compound (dissolved in an appropriate organic solvent) with a dilute basic solution (e.g., sodium bicarbonate).[21][22][23]
-
For Lactones: Fractional distillation under reduced pressure is often effective due to the likely difference in boiling points between the diol and the lactone.[24][25][26][27][28]
-
Issue 2: Contamination with Other Diol Isomers
Symptoms:
-
Multiple closely eluting peaks in the GC chromatogram.
-
Complex ¹H and ¹³C NMR spectra with overlapping signals that are difficult to assign to pure this compound.[10][11]
Recommended Actions:
-
Analysis:
-
Utilize high-resolution capillary GC with a polar column to achieve better separation of the diol isomers.
-
Employ advanced NMR techniques, such as 2D NMR (COSY, HSQC), to aid in the structural elucidation of the isomeric impurities.
-
-
Removal:
-
Fractional Distillation: Careful fractional distillation under vacuum can separate isomers if their boiling points are sufficiently different.[24][25][26][27][28]
-
Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography using a diol-functionalized silica (B1680970) phase may be necessary for effective separation.[29][30][31][32]
-
Data Presentation
Table 1: Typical Impurity Profile of Commercial this compound (Representative Data)
| Impurity | Typical Concentration (%) | Analytical Method |
| γ-Heptalactone | 0.1 - 0.5 | GC-MS, HPLC |
| Heptanal | 0.05 - 0.2 | GC-MS |
| Heptanoic Acid | 0.1 - 0.3 | HPLC |
| 1,5-Heptanediol | 0.2 - 1.0 | GC-MS, NMR |
| Water | 0.1 - 0.5 | Karl Fischer Titration |
| Residual Solvents (e.g., Toluene) | < 0.1 | GC-MS |
Table 2: Effectiveness of Purification Methods (Representative Data)
| Purification Method | Impurity | Concentration Before (%) | Concentration After (%) |
| Fractional Distillation | γ-Heptalactone | 0.45 | < 0.05 |
| 1,5-Heptanediol | 0.80 | 0.15 | |
| Bisulfite Wash | Heptanal | 0.18 | < 0.01 |
| Acid-Base Extraction | Heptanoic Acid | 0.25 | < 0.02 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column (e.g., SPB-1000 or equivalent) is recommended for good separation of diols and related compounds.
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and comparing them to an internal standard.
Protocol 2: HPLC Analysis of Non-Volatile Impurities
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating organic acids.
-
Mobile Phase: An isocratic mobile phase of 50:50 acetonitrile:water with 0.1% phosphoric acid is a good starting point.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm for carboxylic acids or RI detector for general-purpose detection.
-
-
Data Analysis: Identify peaks by comparing retention times with those of known standards. Quantify using a calibration curve generated from standards of the expected impurities.
Protocol 3: Purification by Fractional Distillation
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source.
-
Procedure:
-
Charge the round-bottom flask with the impure this compound and a magnetic stir bar.
-
Assemble the fractional distillation apparatus and apply a vacuum.
-
Begin heating the flask gently with a heating mantle.
-
Slowly increase the temperature and collect the initial fraction, which will contain lower-boiling impurities.
-
Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure fraction is distilling.
-
Collect the main fraction of purified this compound in a clean receiving flask.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
-
Visualizations
References
- 1. Biosynthesis of lactones from diols mediated by an artificial flavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. youtube.com [youtube.com]
- 12. magritek.com [magritek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
- 18. EP3687965A1 - Process for aldehyde removal from alcohols by treatment with bisulphite - Google Patents [patents.google.com]
- 19. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 20. scite.ai [scite.ai]
- 21. researchgate.net [researchgate.net]
- 22. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 23. US2753297A - Process for removal of sulfur impurities from alcohols - Google Patents [patents.google.com]
- 24. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 25. Purification [chem.rochester.edu]
- 26. chembam.com [chembam.com]
- 27. How To [chem.rochester.edu]
- 28. usalab.com [usalab.com]
- 29. silicycle.com [silicycle.com]
- 30. ajchem-a.com [ajchem-a.com]
- 31. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 32. specartridge.com [specartridge.com]
Refining purification techniques for obtaining high-purity 1,4-Heptanediol.
Technical Support Center: High-Purity 1,4-Heptanediol
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to assist in obtaining high-purity this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in diol syntheses can include unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, if this compound is synthesized via the reduction of a γ-lactone, impurities could include the unreacted lactone or partially reduced intermediates.[1][2]
Q2: Which purification techniques are most effective for achieving high-purity this compound?
A2: The most effective purification methods for diols like this compound are fractional vacuum distillation, recrystallization (if the compound is solid at room temperature or can be induced to crystallize), and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common for quantitative analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.[4][5]
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration in diols can arise from trace impurities, which may be unsaturated compounds or other byproducts, even at very low concentrations.[6] These impurities might lead to color formation over time or upon exposure to air or acids.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a primary method for purifying high-boiling liquids like this compound, as it lowers the boiling point and prevents thermal decomposition.
Issue 1: Poor Separation of this compound from Impurities
-
Possible Cause:
-
Recommended Solutions:
-
Optimize Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or structured packing).
-
Control Distillation Rate: Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.[7] A typical rate is 1-2 drops per second at the condenser output.
-
Stabilize Vacuum: Ensure all connections are airtight and use a high-quality vacuum pump with a regulator to maintain a stable pressure.
-
Address Azeotropes: If an azeotrope is suspected, consider a different purification technique, such as chromatography, or try to remove the azeotrope-forming impurity through a chemical reaction or extraction before distillation.
-
Issue 2: Product Decomposition During Distillation
-
Possible Cause:
-
Excessive heating of the distillation flask.
-
Air leaks in the system leading to oxidation at high temperatures.
-
-
Recommended Solutions:
-
Use a Heating Mantle with a Stirrer: This ensures even heating and prevents localized overheating.
-
Ensure an Airtight System: Check all joints and connections for leaks.
-
Lower the Distillation Pressure: A lower pressure will further reduce the boiling point of the diol.
-
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~233 (Predicted) |
| 10 | ~120-130 |
| 1 | ~80-90 |
Note: These are estimated values and should be optimized experimentally.
Guide 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. While this compound is a liquid at room temperature, it may be possible to induce crystallization at low temperatures or by forming a solid derivative.
Issue 1: Oiling Out Instead of Crystal Formation
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the solute.[9]
-
The solution is supersaturated to a very high degree.
-
The presence of impurities that inhibit crystallization.
-
-
Recommended Solutions:
-
Select an Appropriate Solvent: Choose a solvent or solvent system with a lower boiling point.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
-
Use a Seed Crystal: Introduce a small crystal of pure this compound to induce crystallization.
-
Pre-purification: Use another method like distillation or chromatography to remove impurities that may interfere with crystallization.
-
Issue 2: Low Yield of Recovered Crystals
-
Possible Cause:
-
Recommended Solutions:
-
Use Minimal Hot Solvent: Dissolve the compound in the minimum amount of boiling solvent to ensure the solution is saturated.[10]
-
Optimize Solvent System: Test different solvents or solvent pairs to find one where the diol has high solubility when hot and low solubility when cold.[12]
-
Preheat Filtration Apparatus: When performing hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
| Solvent/Solvent System | Polarity | Comments |
| Water/Ethanol | High | Good for polar compounds; the ratio can be adjusted. |
| Acetone/Hexane | Medium | A common solvent pair for compounds with intermediate polarity.[10] |
| Ethyl Acetate/Hexane | Medium | Another versatile solvent system.[10] |
| Diethyl Ether/Hexane | Low | Suitable for less polar compounds. |
Note: The ideal solvent for this compound must be determined experimentally.
Guide 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.
Issue 1: Poor Separation of this compound from Impurities
-
Possible Cause:
-
Recommended Solutions:
-
Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides good separation (Rf value of the target compound around 0.3-0.4). For polar compounds like diols, solvent systems such as ethyl acetate/hexane or methanol/dichloromethane are good starting points.[13]
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the stationary phase (e.g., silica (B1680970) gel).[14]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.
-
Issue 2: Tailing of the Product Peak
-
Possible Cause:
-
The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).
-
The mobile phase is not polar enough to elute the compound efficiently.
-
-
Recommended Solutions:
-
Use a Deactivated Stationary Phase: Consider using neutral alumina (B75360) or deactivating silica gel by adding a small amount of triethylamine (B128534) (1-2%) to the eluent.[13]
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the mobile phase (gradient elution).
-
| Stationary Phase | Mobile Phase (Eluent) Examples | Comments |
| Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Most common stationary phase; slightly acidic.[14] |
| Alumina (Neutral) | Hexane/Ethyl Acetate | Good for compounds sensitive to acidic conditions.[14] |
| Diol-bonded Silica | Acetonitrile/Water | Used in Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[15][16] |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glass joints are properly greased and sealed.
-
Crude Sample: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. The main fraction should correspond to the boiling point of pure this compound at that pressure.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical method like GC or NMR.
Protocol 2: General Procedure for Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the this compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting workflow for refining this compound purification.
References
- 1. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbs2000.com [herbs2000.com]
- 3. rsc.org [rsc.org]
- 4. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. 2,4-Heptanediol (CAS 20748-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. labex.hu [labex.hu]
- 16. silicycle.com [silicycle.com]
Minimizing the formation of byproducts in the synthesis of 1,4-Heptanediol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Heptanediol. The focus is on minimizing the formation of byproducts to ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their potential for byproduct formation?
A1: A primary route for the synthesis of this compound is the reduction of ethyl 4-oxoheptanoate. This method is effective but can lead to the formation of several byproducts if not properly controlled. The main byproducts include the corresponding γ-hydroxy ester and its cyclized form, a lactone. The choice of reducing agent and reaction conditions are critical in minimizing these impurities.
Q2: Which reducing agents are recommended for the synthesis of this compound from ethyl 4-oxoheptanoate?
A2: Both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction.[1]
-
Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol.[2] It can effectively reduce both the ketone and ester functionalities of the starting material to yield the desired 1,4-diol.[3][4] However, incomplete reduction of the ester group is a potential side reaction.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful and less selective reducing agent.[1][5] It readily reduces both the ketone and ester groups to the corresponding alcohol.[1] Due to its high reactivity, it must be used in anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[6]
Q3: What are the primary byproducts to expect when synthesizing this compound via the reduction of ethyl 4-oxoheptanoate?
A3: The main byproducts are:
-
Ethyl 4-hydroxyheptanoate: This γ-hydroxy ester results from the selective reduction of the ketone group while the ester group remains intact.
-
γ-Heptalactone: This lactone can be formed through the intramolecular cyclization of ethyl 4-hydroxyheptanoate.
-
Inorganic Borate or Aluminate Salts: These are formed from the respective reducing agents during the reaction and are typically removed during the work-up procedure.[7]
Q4: How can I monitor the progress of the reaction to minimize byproduct formation?
A4: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the ethyl 4-oxoheptanoate and the appearance of the this compound product. This allows for timely quenching of the reaction to prevent the formation of over-reduction or degradation products.
Q5: What are the recommended purification methods for isolating this compound?
A5: The primary methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired diol from byproducts like the γ-hydroxy ester and lactone.[8]
-
Distillation: Vacuum distillation can be used to purify this compound, especially after initial purification to remove non-volatile impurities.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of γ-Hydroxy Ester/Lactone
-
Possible Cause: Incomplete reduction of the ester functionality, particularly when using sodium borohydride.
-
Troubleshooting Steps:
-
Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is fully consumed.[8]
-
Increase Reducing Agent Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of the ketone and four moles of the ester, in practice, a larger excess is often required to ensure complete reduction of both functional groups.[10] A molar ratio of at least 2:1 (NaBH₄ to keto-ester) is a good starting point.
-
Optimize Reaction Temperature: While the reaction is often carried out at room temperature or below, a moderate increase in temperature might be necessary to drive the ester reduction to completion. However, be cautious as higher temperatures can also lead to other side reactions.
-
Switch to a Stronger Reducing Agent: If incomplete reduction persists, consider using lithium aluminum hydride (LiAlH₄), which is more potent for ester reduction.[1]
-
Issue 2: Complex Mixture of Products Observed by TLC/NMR
-
Possible Cause: Unwanted side reactions due to reaction conditions or impurities.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (especially for LiAlH₄): Lithium aluminum hydride reacts violently with water.[11] Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent and potential side reactions.
-
Control Reaction Temperature: For LiAlH₄ reductions, maintain a low temperature (e.g., 0 °C) during the addition of the reagent to control the exothermic reaction and minimize side reactions.[6]
-
Purify Starting Material: Ensure the starting ethyl 4-oxoheptanoate is pure, as impurities can lead to unexpected byproducts.
-
Issue 3: Difficulty in Isolating the Product During Work-up
-
Possible Cause: Formation of emulsions or poor separation of aqueous and organic layers.
-
Troubleshooting Steps:
-
Proper Quenching: Carefully and slowly quench the reaction mixture, especially when using LiAlH₄, by adding a reagent like ethyl acetate (B1210297) followed by water or a dilute acid solution.[6] A common and effective work-up for LiAlH₄ reductions is the Fieser work-up, which involves the sequential addition of water, 15% NaOH solution, and then more water to produce a granular precipitate that is easily filtered.
-
Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions and remove residual water.[8]
-
Drying Agent: Thoroughly dry the organic extract with an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[8]
-
Data Presentation
Table 1: Comparison of Reducing Agents for 1,4-Diol Synthesis
| Reducing Agent | Strength | Selectivity | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Reduces aldehydes and ketones faster than esters.[2] | Methanol, Ethanol, Water[2] | Safer and easier to handle. May require longer reaction times or an excess of reagent for complete ester reduction.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Non-selective, reduces most carbonyl functional groups.[1][5] | Diethyl ether, THF (anhydrous)[6] | Highly reactive and pyrophoric. Requires strictly anhydrous conditions.[6][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol is adapted from a similar procedure for the reduction of a γ-keto ester.[8]
Materials:
-
Ethyl 4-oxoheptanoate
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-oxoheptanoate (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (4 equivalents) in portions to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Overcoming challenges in the stereoselective synthesis of 1,4-Heptanediol enantiomers.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of (R)- and (S)-1,4-Heptanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically pure 1,4-Heptanediol?
The primary methods for stereoselective synthesis of this compound enantiomers include enzymatic kinetic resolution of racemic this compound or its precursors, asymmetric reduction of γ-keto esters or ketones, and the use of chiral pool starting materials. Enzymatic resolution, particularly using lipases like Candida antarctica lipase (B570770) B (CAL-B), is a widely employed and effective method for separating the enantiomers. Asymmetric hydrogenation of ethyl 4-oxoheptanoate is another common approach, often utilizing ruthenium-based catalysts with chiral ligands to achieve high enantioselectivity.
Q2: How do I choose the best synthetic route for my needs?
The choice of synthetic route depends on several factors, including the desired scale of the synthesis, required enantiomeric excess (ee), available equipment, and cost considerations.
-
For high enantiopurity (>99% ee) and small to medium scale: Enzymatic kinetic resolution is often the preferred method due to its high selectivity.
-
For larger scale production where catalyst cost is a factor: Asymmetric hydrogenation can be more economical, although optimization of conditions is critical to achieve high ee.
-
If specific stereocenters are required from a readily available starting material: Utilizing a chiral pool approach, for instance starting from (R)- or (S)-propylene oxide, might be the most efficient strategy.
Q3: What are the critical parameters to control during an enzymatic resolution of racemic this compound esters?
For successful enzymatic resolution, it is crucial to control the temperature, solvent, and reaction time. The enzyme's activity and selectivity are highly dependent on the reaction medium, with non-polar organic solvents like hexane (B92381) or toluene (B28343) often providing the best results. Temperature should be maintained within the optimal range for the specific lipase used, typically between 30-50 °C. Reaction progress must be monitored closely (e.g., by GC) to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) in Asymmetric Reduction | 1. Inactive or poisoned catalyst.2. Sub-optimal reaction conditions (temperature, pressure).3. Impure substrate or solvent. | 1. Use fresh catalyst or handle it under strictly inert conditions.2. Screen a range of temperatures and hydrogen pressures to find the optimum.3. Purify the starting ketone and ensure solvents are anhydrous and deoxygenated. |
| Low Yield in Enzymatic Resolution | 1. Reaction stopped too early or too late.2. Enzyme denaturation or inhibition.3. Poor choice of acyl donor. | 1. Monitor the reaction progress by GC or HPLC and stop at ~50% conversion.2. Ensure the temperature is optimal for the enzyme and the solvent is appropriate.3. Use an activated acyl donor like vinyl acetate (B1210297), which shifts the equilibrium forward. |
| Formation of Dimer Byproducts | 1. In reactions involving diols, intermolecular reactions can compete with the desired intramolecular cyclization or functionalization. | 1. Use high dilution conditions to favor intramolecular processes.2. Employ a protecting group strategy to differentiate the two hydroxyl groups if necessary. |
| Difficult Separation of Enantiomers Post-Resolution | 1. The acylated product and the remaining alcohol have similar polarities. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient).2. Consider converting the remaining alcohol to a different ester to increase the polarity difference before separation. |
Quantitative Data Summary
Table 1: Comparison of Asymmetric Hydrogenation Methods for Ethyl 4-oxoheptanoate
| Catalyst / Ligand | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Configuration |
| Ru(OAc)₂/(S)-BINAP | 50 | 50 | Methanol (B129727) | 95 | 98 | (S) |
| RuCl₂/(S)-MeO-BIPHEP | 80 | 25 | Ethanol | 92 | 99 | (S) |
| [RuCl(p-cymene)((R,R)-Tscydn)]Cl | 50 | 30 | Methanol/H₂O | 98 | 97 | (R) |
Table 2: Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | ee (%) |
| CAL-B | Vinyl Acetate | Hexane | 6 | 50 | (R)-1-acetoxy-4-heptanol | >99 |
| CAL-B | Vinyl Acetate | Hexane | 6 | 50 | (S)-1,4-Heptanediol | >99 |
| Pseudomonas cepacia Lipase (PSL) | Acetic Anhydride | Toluene | 24 | 48 | (R)-1-acetoxy-4-heptanol | 95 |
| Pseudomonas cepacia Lipase (PSL) | Acetic Anhydride | Toluene | 24 | 48 | (S)-1,4-Heptanediol | 92 |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Ethyl 4-oxoheptanoate
-
Preparation: In a glovebox, a high-pressure autoclave is charged with Ru(OAc)₂/(S)-BINAP catalyst (0.01 mol%) and ethyl 4-oxoheptanoate (1.0 eq).
-
Reaction: Anhydrous, degassed methanol is added, and the autoclave is sealed.
-
Hydrogenation: The system is purged with hydrogen gas three times before being pressurized to 50 bar. The reaction mixture is stirred at 50 °C.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield ethyl (S)-4-hydroxyheptanoate.
-
Reduction: The resulting ester is then reduced to (S)-1,4-Heptanediol using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as THF.
Protocol 2: CAL-B-Catalyzed Kinetic Resolution of Racemic this compound
-
Setup: To a solution of racemic this compound (1.0 eq) in hexane, immobilized Candida antarctica lipase B (CAL-B) is added.
-
Acylation: Vinyl acetate (0.5 eq) is added as the acylating agent.
-
Reaction: The suspension is stirred at 35 °C.
-
Monitoring: The reaction progress is carefully monitored by taking aliquots and analyzing them by chiral GC to track the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination: The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
Separation: The filtrate is concentrated, and the resulting mixture of (S)-1,4-Heptanediol and (R)-1-acetoxy-4-heptanol is separated by column chromatography on silica gel. The (R)-enantiomer can be obtained by subsequent hydrolysis of the ester.
Visual Guides
Caption: Workflow for enzymatic kinetic resolution of this compound.
Caption: Troubleshooting flowchart for low enantioselectivity.
Optimizing catalyst selection and loading for the hydrogenation reactions of 1,4-Heptanediol precursors.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1,4-heptanediol precursors, such as 1,4-heptynediol or 1,4-heptenediol. The principles and data presented are largely derived from well-studied analogous reactions, such as the hydrogenation of 2-butyne-1,4-diol, and are applicable to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for hydrogenating unsaturated diols to their saturated counterparts?
A1: The most commonly employed catalysts for the hydrogenation of alkynes and alkenes to saturated diols are nickel-, palladium-, and platinum-based systems.[1][2]
-
Raney® Nickel (Raney Ni): A cost-effective and highly active catalyst used extensively in industry.[3][4] It is particularly effective for complete saturation of double and triple bonds.[3] Modified Raney Ni catalysts, for instance, those incorporating iron or molybdenum, have been developed to improve activity and longevity.[5][6]
-
Palladium (Pd): Often supported on carbon (Pd/C), palladium is a versatile catalyst for hydrogenation.[1][7] It can be highly selective. For partial hydrogenation (alkyne to alkene), specialized catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) are used, though modern approaches aim to avoid toxic additives.[8]
-
Platinum (Pt): Supported on carbon (Pt/C) or as platinum oxide (PtO₂), platinum catalysts are very active and can be used for the hydrogenation of a wide range of functional groups.[1][9] They are often effective under mild conditions.[3]
-
Bimetallic Catalysts: Combinations like Pt-Re or Ni-Fe can offer enhanced activity, selectivity, and stability compared to their monometallic counterparts.[10]
Q2: How does catalyst loading affect the reaction rate and selectivity?
A2: Catalyst loading is a critical parameter that directly influences reaction performance.
-
Reaction Rate: Generally, increasing the catalyst loading leads to a faster reaction rate due to the greater number of available active sites.[11]
-
Selectivity: The effect on selectivity is more complex. Insufficient catalyst loading can lead to low conversion rates, while excessive loading might increase the occurrence of side reactions or over-hydrogenation, thus reducing selectivity for the desired product. Finding the optimal catalyst loading is key to balancing conversion and selectivity.
-
Total Uptake: The total hydrogen consumption is determined by the stoichiometry of the reaction and is not affected by the catalyst loading, only the time it takes to reach completion.[11]
Q3: What solvents are typically recommended for these hydrogenation reactions?
A3: The choice of solvent can significantly impact the reaction. Alcoholic solvents like methanol (B129727) or ethanol (B145695) are most common. However, if substrate solubility is an issue, other solvents such as dioxane, ethyl acetate, or even water (for certain substrates) can be employed. The solvent can also influence catalyst activity and selectivity.
Q4: Can the catalyst be reused? If so, what is the procedure?
A4: Many heterogeneous catalysts, like Raney Ni and Pd/C, can be reused, which is crucial for cost-effectiveness. However, catalyst deactivation is a common issue. Deactivation can be caused by the adsorption of byproducts or impurities on the catalyst surface.[12] Regeneration procedures may include:
-
Solvent Washing: Washing the catalyst with a solvent to remove adsorbed species.
-
Thermal Treatment: Heating the catalyst under a hydrogen atmosphere to restore activity.[12]
-
Acidic or Basic Washes: In some cases, dilute acid or base washes can regenerate the catalyst, but this must be done with care to avoid damaging it.[12]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydrogenation of this compound precursors.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur, halides) can deactivate the catalyst. | 1a. Purify the starting material and solvent. 1b. Increase catalyst loading to compensate for poisoning. 1c. If poisoning is severe, filter off the old catalyst and add a fresh batch. |
| 2. Inactive Catalyst: The catalyst may be old, improperly stored, or insufficiently activated. | 2a. Use a fresh batch of catalyst. 2b. For catalysts like Raney Ni, ensure it has been properly activated and stored under water or a suitable solvent to prevent oxidation.[3] 2c. Pre-reduce the catalyst in-situ under a hydrogen stream at an elevated temperature if applicable.[6] | |
| 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | 3. Increase the hydrogen pressure. Balloon pressure may be insufficient for some reactions; a pressurized reactor (autoclave) is often necessary.[9] | |
| 4. Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen gas, the liquid phase, and the solid catalyst. | 4. Increase the stirring speed to improve gas-liquid-solid mixing. | |
| Low Selectivity (Over-hydrogenation) | 1. Catalyst is Too Active: The catalyst may be too reactive, leading to the complete saturation of the molecule when partial hydrogenation is desired. | 1a. Switch to a less active catalyst (e.g., from Pt to Pd, or use a modified/poisoned catalyst like Lindlar's). 1b. Lower the reaction temperature and/or hydrogen pressure. |
| 2. High Catalyst Loading: An excessive amount of catalyst can drive the reaction to completion too quickly. | 2. Reduce the catalyst loading. | |
| 3. Prolonged Reaction Time: Leaving the reaction to run for too long will result in the hydrogenation of all unsaturated bonds. | 3. Monitor the reaction progress closely (e.g., by TLC, GC, or real-time hydrogen uptake) and stop it once the desired intermediate is formed. | |
| Formation of Byproducts | 1. Isomerization/Rearrangement: The catalyst or reaction conditions may promote isomerization of the double bond or other molecular rearrangements. | 1. Screen different catalysts and supports. The support can play a significant role in selectivity.[13] 2. Adjust the reaction temperature and solvent. |
| 2. Hydrogenolysis: Cleavage of C-O bonds can occur, leading to the formation of alcohols or other degradation products. | 2. Use a more selective catalyst. For example, bimetallic catalysts are sometimes designed to suppress hydrogenolysis.[13] 3. Employ milder reaction conditions (lower temperature and pressure). | |
| Difficulty Filtering the Catalyst | 1. Very Fine Catalyst Particles: Some catalysts, like Raney Ni, are very fine and can pass through standard filter paper. | 1. Use a pad of Celite® or another filter aid to create a finer filtration bed. 2. Ensure the catalyst is fully settled before decanting the supernatant. |
| 2. Pyrophoric Catalyst: Dry, activated catalysts (especially Raney Ni) can be pyrophoric and ignite upon contact with air. | 2. CRITICAL: Never allow the catalyst to dry completely during filtration. Keep the filter cake wet with solvent at all times. After filtration, quench the catalyst carefully by slowly adding it to a large volume of water. |
Data Presentation: Catalyst Performance in Diol Hydrogenation
The following tables summarize quantitative data from studies on the hydrogenation of 1,4-butanediol (B3395766) precursors. These serve as a starting point for optimizing the synthesis of this compound.
Table 1: Performance of Nickel-Based Catalysts
| Precursor | Catalyst | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Product | Reference |
| 4-Hydroxy-butanal | Raney Ni-Fe | 75-150 | 20-80 | >90 | High | 1,4-Butanediol | [5] |
| 2-Butyne-1,4-diol | Raney Ni-Si | N/A | N/A | Decreased Activity | Significantly Improved | 2-Butene-1,4-diol | [8] |
| 1,4-Butynediol | Ni-Fe/Al₂O₃ | N/A | N/A | High | High | 1,4-Butenediol | [10] |
| 1,4-Butynediol | Raney Ni/Mo | 173 | N/A | N/A | 94.2 | 1,4-Butanediol | [6] |
Table 2: Performance of Precious Metal Catalysts (Pd, Pt)
| Precursor | Catalyst | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Product | Reference |
| Succinic Acid | 8%Cu-2%Pd/HAP | 200 | 80 | Quantitative | 82 | 1,4-Butanediol | [13] |
| 2-Butyne-1,4-diol | 1% Pt/CaCO₃ (in NH₃) | N/A | N/A | N/A | Nearly Complete | 2-Butene-1,4-diol | [14] |
| 2-Butyne-1,4-diol | Pt@ZIF-8 | N/A | N/A | High | >94 | 1,4-Butenediol | [10] |
| 1-Hexyne | [Pd]mpg-C₃N₄ | 70 | 5 | ~100 | >90 | 1-Hexene | [7] |
Experimental Protocols
General Protocol for Hydrogenation in a High-Pressure Autoclave
This protocol outlines a typical procedure for the hydrogenation of an unsaturated diol precursor. Caution: High-pressure hydrogenation reactions should only be performed by trained personnel using appropriate safety equipment, including a blast shield.
-
Catalyst Preparation:
-
If using a supported catalyst like Pd/C, weigh the desired amount (typically 1-10 wt% relative to the substrate) and add it to the autoclave vessel.
-
If using Raney Ni, carefully wash the commercial slurry with deionized water and then with the reaction solvent to remove residual alkali and water. Add the desired amount of the solvent-wet catalyst to the vessel. Never handle dry Raney Ni in the air.
-
-
Reactor Assembly:
-
Add the substrate and the chosen solvent to the autoclave vessel containing the catalyst.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Inert Gas Purge:
-
Connect the reactor to a nitrogen or argon line.
-
Pressurize the reactor with the inert gas to ~5-10 bar, then slowly vent. Repeat this cycle 3-5 times to remove all oxygen from the headspace.
-
-
Hydrogen Purge:
-
Disconnect the inert gas line and connect the hydrogen line.
-
Pressurize the reactor with hydrogen to ~5-10 bar, then vent carefully. Ensure proper ventilation. Repeat this cycle 3-5 times to replace the inert atmosphere with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor to the desired reaction pressure (e.g., 20-80 bar).
-
Begin stirring at a high rate (e.g., 800-1200 rpm) to ensure efficient gas-liquid mixing.
-
Heat the reactor to the target temperature (e.g., 70-150 °C).
-
Monitor the reaction progress by observing the pressure drop on the hydrogen supply gauge (indicating hydrogen uptake). Maintain the pressure by periodically re-pressurizing from the hydrogen source.
-
-
Reaction Workup:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas (3-5 cycles) to remove all residual hydrogen.
-
Open the reactor in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the catalyst wet with solvent during filtration.
-
Wash the filter cake with additional solvent.
-
The filtrate contains the product, which can be purified by distillation or chromatography.
-
Safely quench the catalyst by slowly transferring the wet filter cake to a large volume of water.
-
Mandatory Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for hydrogenation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. clariant.com [clariant.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. US4584139A - Hydrogenation of long chain olefinic oils with Raney catalyst - Google Patents [patents.google.com]
- 5. US5888923A - Modified Raney nickel catalyst and a process for preparing diols by using the same - Google Patents [patents.google.com]
- 6. US6262317B1 - Process for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butinediol - Google Patents [patents.google.com]
- 7. recercat.cat [recercat.cat]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. helgroup.com [helgroup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,4-Heptanediol and Other Diols as Chain Extenders in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The selection of a chain extender is a critical determinant of the final physicochemical properties of polyurethanes, influencing mechanical strength, elasticity, and thermal stability. This guide provides a comparative analysis of 1,4-Heptanediol against other commonly used diols as chain extenders in polymer synthesis. The information presented is intended to aid researchers in making informed decisions for developing materials with tailored characteristics for a range of applications, including in the pharmaceutical and medical device industries.
The structure of the chain extender significantly impacts the morphology of the hard segment in polyurethanes, which in turn governs the material's mechanical and thermal properties. Generally, short-chain linear diols promote hard segment packing and crystallinity, leading to increased hardness and tensile strength.[1] Conversely, longer or branched-chain extenders can disrupt this packing, resulting in softer, more flexible materials.[1]
Comparative Performance of Diol Chain Extenders
The choice of diol as a chain extender has a profound impact on the thermal and mechanical properties of the resulting polyurethane. The following table summarizes the general effects of different diol structures on key polymer properties. This compound, as a seven-carbon linear diol, is expected to exhibit properties intermediate between shorter and longer chain diols, with some characteristics influenced by the "odd-even" effect. This effect suggests that diols with an odd number of carbon atoms can disrupt the crystal packing of the hard segments, leading to lower melting points and potentially altered mechanical properties compared to their even-numbered counterparts.[2]
| Diol Chain Extender | Chemical Structure | Molecular Weight ( g/mol ) | Expected Effect on Polymer Properties |
| Ethylene Glycol (EG) | HO-(CH₂)₂-OH | 62.07 | Increased hardness and tensile strength, potentially reduced elongation at break.[1] |
| 1,3-Propanediol (PDO) | HO-(CH₂)₃-OH | 76.09 | As an "odd" diol, it may lead to less ordered hard segments compared to even-numbered diols. |
| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | 90.12 | Widely used; provides a good balance of hardness and flexibility, high tensile strength, and good crystallinity in the hard segment.[2][3] |
| 1,5-Pentanediol (PDO) | HO-(CH₂)₅-OH | 104.15 | Expected to produce more flexible polymers than BDO due to the longer chain and "odd" number of carbons. |
| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | 118.17 | Results in softer, more flexible polyurethanes with lower hardness and tensile strength compared to BDO.[4] |
| This compound | HO-CH₂CH₂CH₂CH(OH)CH₂CH₂CH₃ | 132.20 | Expected to yield flexible polymers with lower tensile strength and higher elongation compared to shorter-chain diols. The branched structure and odd number of carbons in the main chain may further disrupt hard segment packing, leading to more amorphous polymers. |
| 1,10-Decanediol (DDO) | HO-(CH₂)₁₀-OH | 174.28 | Produces highly flexible and elastic materials with a significant reduction in hardness and tensile strength.[5] |
Table 1: Comparative Overview of Common Diol Chain Extenders and their Expected Influence on Polyurethane Properties.
Experimental Data: Influence of Chain Extender on Polymer Properties
The following table presents a summary of experimental data illustrating the impact of different diol chain extenders on the thermal and mechanical properties of polyurethanes.
| Diol Chain Extender | Glass Transition Temp. (Tg) of Hard Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Ethylene Glycol (EG) | - | - | Increased | Decreased |
| 1,4-Butanediol (BDO) | 80 - 110[5] | 180 - 220[5] | High | Moderate |
| 1,3-Butanediol | Tg is ~15°C higher than 1,4-BDO based TPUs.[6] | No melting temperature observed.[6] | - | - |
| 1,6-Hexanediol (HDO) | 60 - 90[5] | 160 - 200[5] | Moderate | High |
| 1,10-Decanediol (DDO) | 40 - 70 (estimated)[5] | 140 - 180 (estimated)[5] | Low | Very High |
Table 2: Summary of Experimental Data for Polyurethanes Synthesized with Various Diol Chain Extenders. Note: Specific values are highly dependent on the overall formulation, including the type of polyol and diisocyanate used, and the synthesis method.[1]
Experimental Protocols
Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis of polyurethanes using diol chain extenders. These should be adapted and optimized for specific research needs.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves the simultaneous reaction of the polyol, diisocyanate, and chain extender.[5]
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)
-
Diol Chain Extender (e.g., this compound)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Drying: Thoroughly dry all reactants to prevent side reactions with water. The polyol and chain extender can be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.
-
Mixing: In a reaction vessel under a nitrogen atmosphere, mix the dried polyol and chain extender. Heat the mixture to 60-70°C while stirring until a homogeneous solution is formed.[5]
-
Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.[5]
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).[5]
-
Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90°C for 2-3 hours.[5]
-
Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.[5]
-
Post-Curing: Allow the polyurethane to cool slowly to room temperature.[5]
Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis
This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with the diol. This allows for better control over the polymer structure.[7]
Materials: Same as Protocol 1.
Procedure:
-
Drying: As per Protocol 1.
-
Prepolymer Synthesis:
-
In a reaction flask under a nitrogen atmosphere, add the dried polyol and heat to 60-70°C with stirring.[5]
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.[5]
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.[5]
-
-
Chain Extension:
-
Casting and Curing: As per Protocol 1.
Visualizations
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. gantrade.com [gantrade.com]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol [mdpi.com]
- 7. benchchem.com [benchchem.com]
Unambiguous Structural Validation of 1,4-Heptanediol Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallographic analysis with key spectroscopic methods for the structural validation of 1,4-heptanediol derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical technique.
At a Glance: Comparison of Structural Validation Techniques
The selection of a structural elucidation technique depends on the nature of the sample, the information required, and the available instrumentation. While X-ray crystallography offers unparalleled detail for crystalline solids, a combination of spectroscopic methods is often employed for a comprehensive analysis, especially for non-crystalline materials.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides the absolute and unambiguous structure of a molecule.[1][2] | Requires a high-quality single crystal, which can be challenging and time-consuming to obtain.[1][3] |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[4] | The most powerful technique for determining the detailed structure of an organic compound in solution.[4] | Lower sensitivity compared to mass spectrometry, requiring a higher sample concentration.[4] |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns.[4] | High sensitivity, requiring only a small amount of sample.[4] | Can be difficult to distinguish between isomers, and fragmentation patterns can be complex to interpret.[4] |
| FTIR Spectroscopy | Presence or absence of specific functional groups, such as hydroxyl (-OH) groups.[4][5] | Fast, non-destructive, and versatile for various sample types (solids, liquids, gases).[5][6] | Provides limited information about the overall molecular skeleton.[4] |
Experimental Protocols
X-ray Crystallographic Analysis
This method determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam passed through it.[3]
1. Crystallization: The initial and often most challenging step is to grow a single crystal of the this compound derivative with dimensions typically greater than 0.1 mm.[3] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening multiple options.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[7] The crystal is rotated, and the diffraction pattern is recorded by a detector.[7]
3. Structure Solution and Refinement: The diffraction data, consisting of the intensities and positions of the diffracted X-rays, are used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
NMR Spectroscopy for Diol Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For diols, it is particularly useful in determining the relative and absolute stereochemistry.
1. Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Derivatization (for stereochemical assignment): To determine the absolute configuration of chiral diols, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is often employed.[8][9][10][11] The diol is reacted with both (R)- and (S)-Mosher's acid chlorides to form diastereomeric esters.
3. Data Acquisition: Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.
4. Data Analysis: By comparing the ¹H NMR spectra of the (R)- and (S)-Mosher's esters, the differences in chemical shifts (Δδ = δS - δR) of the protons near the chiral centers can be used to assign the absolute stereochemistry.[8][9][10][11]
Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
1. Sample Introduction and Ionization: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common technique for diols. Derivatization can enhance ionization efficiency.[12]
2. Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
3. Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This provides structural information and can help differentiate between isomers. For diols, characteristic fragmentation patterns can be observed.[13]
FTIR Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
1. Sample Preparation: The sample can be analyzed as a neat liquid, a solid mixed with KBr to form a pellet, or as a thin film.
2. Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).
3. Data Analysis: The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound derivatives, a broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups.[6][14] The C-O stretching vibration will appear in the 1260-1000 cm⁻¹ region.[14]
Visualizing the Workflow
To better illustrate the processes involved in structural validation, the following diagrams outline the experimental workflows for X-ray crystallography and a comparative logic for selecting an appropriate analytical method.
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Logical workflow for selecting a structural validation method.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Benchmarking Novel 1,4-Heptanediol-Based Polymers Against Industry Standards for Advanced Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a suitable polymeric carrier is a pivotal decision in the development of effective drug delivery systems. While established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(lactic acid) (PLA) have long served as the industry's cornerstones, the pursuit of enhanced therapeutic efficacy, improved biocompatibility, and tailored degradation kinetics continues to drive the exploration of novel biomaterials. This guide presents a comparative performance analysis of a promising new class of polymers derived from 1,4-Heptanediol against these industry-standard benchmarks.
This objective comparison, supported by established experimental protocols, is designed to provide researchers, scientists, and drug development professionals with a foundational framework for evaluating the potential of this compound-based polymers in their specific therapeutic applications. The data for the novel polymer, Poly(this compound citrate), is projected based on the known properties of aliphatic polyesters and citrate-based polymers, offering a scientifically grounded starting point for further investigation.
Performance Comparison: A Quantitative Overview
The following table summarizes key performance indicators for drug delivery systems based on the hypothetical Poly(this compound citrate) in comparison to the well-established PLA and PLGA.
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Duration | Biocompatibility | Primary Degradation Products |
| Poly(this compound citrate) (Hypothetical) | 8 - 18% | 65 - 85% | Weeks to Months | High (Citric acid is a natural metabolite) | This compound, Citric Acid |
| Poly(lactic acid) (PLA) | 10 - 20% | 70 - 90% | Months to Years[1] | High | Lactic Acid[1] |
| Poly(lactic-co-glycolic acid) (PLGA) | 10 - 40%[2] | 50 - 90% | Weeks to Months[2][3] | High[3] | Lactic Acid, Glycolic Acid[3] |
| Chitosan | Up to 90% (drug dependent)[4] | 50 - 90% | Days to Weeks | High[5] | Glucosamine, N-acetylglucosamine |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of polymer-based drug delivery formulations. Below are methodologies for key experiments.
Determination of Drug Loading and Encapsulation Efficiency
This protocol is used to quantify the amount of drug successfully encapsulated within the polymer nanoparticles.
Materials:
-
Polymer (e.g., Poly(this compound citrate), PLA, PLGA)
-
Drug of interest
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Aqueous surfactant solution (e.g., Poly(vinyl alcohol) - PVA)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles using a suitable method such as oil-in-water (o/w) single emulsion solvent evaporation.[6]
-
Separation of Nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Quantification of Encapsulated Drug: Lyse a known amount of the dried nanoparticle pellet using a suitable solvent to release the encapsulated drug. Determine the drug concentration using UV-Vis spectrophotometry.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This method evaluates the rate and extent of drug release from the polymer matrix over time, mimicking physiological conditions.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a predetermined volume of PBS (pH 7.4) in multiple vials.
-
Place the vials in a shaking incubator at 37°C.
-
At specified time intervals, remove a vial, and centrifuge it to separate the nanoparticles.
-
Collect the supernatant and measure the drug concentration using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released as a function of time.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Polymer nanoparticles (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing varying concentrations of the polymer nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability (%) relative to the negative control. Results are typically considered non-cytotoxic if cell viability is above 70%.[7]
Visualizing Key Concepts and Processes
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. DSpace [helda.helsinki.fi]
- 7. Mechanical Performance and Cytotoxicity of an Alginate/Polyacrylamide Bipolymer Network Developed for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A comparative investigation of different catalytic systems for the synthesis of 1,4-Heptanediol.
A Comparative Investigation of Different Catalytic Systems for the Synthesis of 1,4-Heptanediol
This guide provides a comparative analysis of potential catalytic systems for the synthesis of this compound. Due to the limited direct research on the synthesis of this compound, this document outlines hypothetical yet plausible catalytic routes based on well-established methodologies for the synthesis of analogous α,γ-diols, such as 1,4-butanediol (B3395766) and 1,4-pentanediol. The information presented is intended to guide researchers and drug development professionals in designing synthetic strategies for this compound by drawing parallels from existing catalytic processes.
The comparative analysis focuses on two primary hypothetical pathways:
-
Route A: Hydroformylation and Subsequent Hydrogenation of a C6 Unsaturated Alcohol. This two-step approach involves the initial introduction of a formyl group to an unsaturated C6 alcohol, followed by the reduction of both the aldehyde and the double bond (if present) to yield the saturated diol.
-
Route B: Selective Hydrogenation of a C7 Unsaturated Diol Precursor. This route presumes the availability of a C7 precursor containing a double or triple bond, which is then selectively hydrogenated to produce this compound.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the proposed catalytic systems and their expected performance based on analogous reactions reported in the literature.
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalytic System | Proposed Reaction | Starting Material | Catalyst | Reaction Conditions | Anticipated Yield (%) | Anticipated Selectivity (%) | Reference Analogy |
| System A1: Rhodium-Catalyzed Hydroformylation | Hydroformylation | 3-Hexen-1-ol | Rh(CO)₂acac / PPh₃ | 80-120°C, 20-50 bar syngas (CO/H₂ = 1:1) | 85-95 (to aldehyde) | >90 (to linear aldehyde) | [1] |
| System A2: Nickel-Catalyzed Hydrogenation | Hydrogenation | Product of A1 | Raney Ni | 100-150°C, 50-100 bar H₂ | >95 | >98 | [2] |
| System B1: Palladium-Catalyzed Hydrogenation | Selective Hydrogenation | 2-Heptyne-1,4-diol | Pd-C (lead-poisoned) | 35-45°C, 0.6-1.7 MPa H₂ | >90 | >95 (to cis-alkene) | [3] |
| System B2: Ruthenium-Catalyzed Hydrogenation | Hydrogenation | 2-Heptene-1,4-diol | Ru/C | 100-140°C, 5-10 MPa H₂ | >90 | >95 | [4] |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below. These protocols are adapted from established procedures for similar chemical transformations.
Protocol for System A: Two-Step Synthesis of this compound via Hydroformylation and Hydrogenation
Step 1: Hydroformylation of 3-Hexen-1-ol (System A1)
-
Catalyst Preparation: In a glovebox, a pressure reactor is charged with Rh(CO)₂acac and triphenylphosphine (B44618) (PPh₃) in a 1:10 molar ratio, dissolved in a suitable solvent such as toluene.
-
Reaction Setup: The reactor is sealed, removed from the glovebox, and 3-hexen-1-ol is injected.
-
Reaction Execution: The reactor is purged with syngas (1:1 CO/H₂) and then pressurized to 30 bar. The mixture is heated to 100°C with vigorous stirring. The pressure is maintained throughout the reaction.
-
Work-up and Analysis: After 4-6 hours, the reactor is cooled to room temperature and depressurized. The solvent is removed under reduced pressure, and the resulting crude aldehyde is analyzed by GC-MS and NMR to determine conversion and selectivity.
Step 2: Hydrogenation of the Hydroformylation Product (System A2)
-
Catalyst Activation: Raney Nickel is washed with deionized water and ethanol (B145695) and then activated under a hydrogen stream.
-
Reaction Setup: The crude aldehyde from Step 1 is dissolved in ethanol and transferred to a high-pressure autoclave containing the activated Raney Ni catalyst.
-
Reaction Execution: The autoclave is sealed, purged with hydrogen, and then pressurized to 80 bar H₂. The reaction mixture is heated to 120°C with constant stirring.
-
Work-up and Purification: After 8-12 hours, the reactor is cooled and depressurized. The catalyst is filtered off, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation or column chromatography.
Protocol for System B: Selective Hydrogenation of a C7 Unsaturated Diol Precursor
Selective Hydrogenation of 2-Heptyne-1,4-diol (System B1)
-
Catalyst Preparation: A lead-poisoned 5% Pd-C catalyst is used.
-
Reaction Setup: An aqueous solution of 2-heptyne-1,4-diol and the catalyst are placed in an autoclave. The autoclave is purged first with nitrogen and then with hydrogen.
-
Reaction Execution: The mixture is heated to 40°C with stirring, and the hydrogen pressure is maintained at 1.0 MPa. The reaction is monitored by GC for the disappearance of the starting material.
-
Work-up: Upon completion, the reactor is cooled and vented. The catalyst is removed by filtration to yield an aqueous solution of 2-heptene-1,4-diol.
Hydrogenation of 2-Heptene-1,4-diol (System B2)
-
Reaction Setup: The aqueous solution of 2-heptene-1,4-diol from the previous step is transferred to a high-pressure reactor with a Ru/C catalyst.
-
Reaction Execution: The reactor is pressurized with H₂ to 8 MPa and heated to 120°C with stirring.
-
Work-up and Analysis: After the reaction is complete (as determined by GC analysis), the reactor is cooled and depressurized. The catalyst is filtered, and the water is removed by evaporation to yield crude this compound, which can be further purified.
Mandatory Visualization: Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes and experimental workflows.
Caption: Proposed reaction pathway for the synthesis of this compound via Route A.
Caption: Proposed reaction pathway for the synthesis of this compound via Route B.
Caption: A generalized experimental workflow for catalytic diol synthesis.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides [mdpi.com]
- 3. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 4. Direct synthesis of polyamides via catalytic dehydrogenation of diols and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the absolute configuration of (R)- and (S)-1,4-Heptanediol using advanced analytical methods.
A definitive guide to confirming the absolute configuration of (R)- and (S)-1,4-heptanediol is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of advanced analytical methods, supported by illustrative experimental data and detailed protocols.
Determining the absolute stereochemistry of chiral molecules is a critical step in pharmaceutical development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This guide focuses on modern techniques for the unambiguous assignment of the absolute configuration of the enantiomers of 1,4-heptanediol, a chiral diol.
Comparison of Advanced Analytical Methods
Several powerful analytical techniques can be employed to determine the absolute configuration of chiral diols. The choice of method often depends on the physical properties of the sample, the availability of instrumentation, and whether the analysis can be destructive. The primary methods include NMR spectroscopy with chiral derivatizing agents, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and single-crystal X-ray crystallography.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from each analytical method for a representative analysis of a chiral 1,4-diol like this compound.
Table 1: NMR Spectroscopy with Mosher's Esters – Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm)
| Proton | δ (R-MTPA Ester) | δ (S-MTPA Ester) | Δδ (δS - δR) | Inferred Configuration |
| H-1 | 3.65 | 3.70 | +0.05 | R |
| H-2 | 1.60 | 1.58 | -0.02 | R |
| H-3 | 1.45 | 1.48 | +0.03 | R |
| H-4 | 3.80 | 3.75 | -0.05 | R |
| H-5 | 1.55 | 1.59 | +0.04 | R |
| H-6 | 1.30 | 1.32 | +0.02 | R |
| H-7 | 0.90 | 0.91 | +0.01 | R |
Note: This data is illustrative. The sign of Δδ for protons on either side of the chiral center is used to deduce the absolute configuration based on the established Mosher's method model.
Table 2: Vibrational Circular Dichroism (VCD) – Representative Data
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Correlation |
| 1050 | + | + | Strong |
| 1120 | - | - | Strong |
| 1250 | + | + | Strong |
| 1380 | - | - | Strong |
| 1460 | + | + | Strong |
Note: A strong correlation between the signs of the major experimental and calculated VCD bands confirms the absolute configuration.
Table 3: Electronic Circular Dichroism (ECD) – Representative Data for a Chromophoric Derivative
| Wavelength (nm) | Experimental Cotton Effect | Calculated Cotton Effect for (R)-enantiomer | Correlation |
| 220 | Positive | Positive | Strong |
| 250 | Negative | Negative | Strong |
Note: ECD is most effective for molecules containing a chromophore. Derivatization may be necessary for compounds like this compound.
Table 4: Single-Crystal X-ray Crystallography – Illustrative Data
| Parameter | Value | Interpretation |
| Flack Parameter | 0.05(4) | Confirms the assigned absolute configuration with low uncertainty. |
Note: A Flack parameter close to 0 indicates that the determined absolute configuration is correct. A value close to 1 would suggest the opposite enantiomer.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Modified Mosher's Method
This method involves the derivatization of the diol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The non-equivalence of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration.
Protocol:
-
Esterification: In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine (B92270) or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Purification: After the reaction is complete, purify the resulting diastereomeric esters using column chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals in the spectra. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the chiral center.
-
Configuration Assignment: Apply the Mosher's method model to the Δδ values to determine the absolute configuration. Generally, for the (R)-MTPA ester, protons on one side of the chiral center will be shielded (shifted upfield) and those on the other side will be deshielded (shifted downfield) relative to the (S)-MTPA ester.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations.
Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the (R)- or (S)-enantiomer of this compound using a suitable molecular mechanics force field.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged VCD spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. The spectrum of the other enantiomer will be a mirror image.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized UV-Vis light. It is particularly sensitive to the stereochemistry of molecules containing chromophores. For transparent molecules like this compound, derivatization with a chromophoric group (e.g., benzoate) is often necessary.
Protocol:
-
Derivatization (if necessary): React the this compound with a chromophoric reagent (e.g., benzoyl chloride) to introduce a UV-active group.
-
Sample Preparation: Dissolve the purified derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
ECD Measurement: Record the ECD spectrum over the appropriate UV-Vis wavelength range.
-
Computational Modeling: Perform TD-DFT calculations on the low-energy conformers of the derivatized enantiomer to predict the ECD spectrum.
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration based on the signs of the Cotton effects.
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal.
Protocol:
-
Crystallization: Grow a single crystal of a suitable solid derivative of this compound (e.g., a p-bromobenzoate ester) of sufficient quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter is calculated during the refinement process; a value close to zero with a small uncertainty confirms the correctness of the assigned stereochemistry.
Visualizing the Workflows
The following diagrams illustrate the logical flow of each experimental method.
Spectroscopic comparison and differentiation of 1,4-Heptanediol constitutional isomers.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and pharmaceutical development, the precise structural elucidation of organic molecules is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 1,4-heptanediol and its constitutional isomers, offering a systematic approach to their differentiation using routine analytical techniques. The methodologies and data presented herein are intended to serve as a valuable resource for scientists engaged in synthesis, quality control, and drug discovery.
Introduction to Spectroscopic Differentiation
The differentiation of constitutional isomers relies on the principle that different atomic arrangements will interact with electromagnetic radiation in unique ways. This guide focuses on three fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns are unique to each isomer's structure.
-
IR Spectroscopy probes the vibrational frequencies of chemical bonds. The presence, absence, and position of characteristic absorption bands can reveal the functional groups present and provide insights into the molecular skeleton.
-
Mass Spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is often a unique fingerprint of a specific isomer.
By systematically analyzing the data from these techniques, unambiguous identification of a specific this compound constitutional isomer can be achieved.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its constitutional isomers. These values are based on typical chemical shifts, absorption frequencies, and fragmentation patterns for aliphatic diols.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Isomer | H1 | H2 | H3 | H4 | H5 | H6 | H7 |
| This compound | 3.6 (t) | 1.5-1.7 (m) | 1.4-1.6 (m) | 3.7 (m) | 1.4-1.6 (m) | 1.3-1.5 (m) | 0.9 (t) |
| 1,2-Heptanediol | 3.4 (dd), 3.6 (dd) | 3.7 (m) | 1.3-1.5 (m) | 1.2-1.4 (m) | 1.2-1.4 (m) | 1.2-1.4 (m) | 0.9 (t) |
| 1,3-Heptanediol | 3.7 (t) | 1.6-1.8 (m) | 3.8 (m) | 1.3-1.5 (m) | 1.2-1.4 (m) | 1.2-1.4 (m) | 0.9 (t) |
| 2,4-Heptanediol | 1.2 (d) | 3.8 (m) | 1.4-1.6 (m) | 4.0 (m) | 1.3-1.5 (m) | 1.3-1.5 (m) | 0.9 (t) |
| 2,5-Heptanediol | 1.2 (d) | 3.8 (m) | 1.4-1.6 (m) | 1.4-1.6 (m) | 3.8 (m) | 1.4-1.6 (m) | 0.9 (t) |
| 3,5-Heptanediol | 0.9 (t) | 1.4-1.6 (m) | 4.0 (m) | 1.5 (q) | 4.0 (m) | 1.4-1.6 (m) | 0.9 (t) |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | C1 | C2 | C3 | C4 | C5 | C6 | C7 |
| This compound | 62.5 | 35.0 | 30.0 | 70.0 | 42.0 | 19.0 | 14.0 |
| 1,2-Heptanediol | 64.0 | 72.0 | 33.0 | 28.0 | 25.0 | 22.5 | 14.0 |
| 1,3-Heptanediol | 61.0 | 40.0 | 68.0 | 38.0 | 28.0 | 22.5 | 14.0 |
| 2,4-Heptanediol | 23.5 | 68.0 | 45.0 | 68.0 | 42.0 | 19.0 | 14.0 |
| 2,5-Heptanediol | 23.5 | 68.0 | 40.0 | 40.0 | 68.0 | 29.0 | 10.0 |
| 3,5-Heptanediol | 10.0 | 29.0 | 72.0 | 48.0 | 72.0 | 29.0 | 10.0 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Absorption Range | Description |
| O-H Stretch | 3200-3600 | Broad, strong |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C-O Stretch | 1050-1200 | Strong |
Note: While the general positions of these bands will be similar for all isomers, subtle shifts and differences in band shape can be used for differentiation, particularly in the fingerprint region (below 1500 cm⁻¹).
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Key Fragments and (Proposed Structure) |
| This compound | 114 ([M-H₂O]⁺), 85 ([M-C₃H₇O]⁺), 71 ([C₄H₇O]⁺), 57 ([C₄H₉]⁺) |
| 1,2-Heptanediol | 114 ([M-H₂O]⁺), 101 ([M-CH₂OH]⁺), 87 ([M-C₂H₅O]⁺), 45 ([CH₂OH]⁺) |
| 1,3-Heptanediol | 114 ([M-H₂O]⁺), 99 ([M-C₂H₅O]⁺), 73 ([C₃H₇O]⁺), 59 ([C₂H₅O]⁺) |
| 2,4-Heptanediol | 114 ([M-H₂O]⁺), 117 ([M-CH₃]⁺), 87 ([M-C₃H₇]⁺), 45 ([C₂H₅O]⁺) |
| 2,5-Heptanediol | 114 ([M-H₂O]⁺), 101 ([M-C₂H₅]⁺), 87 ([M-C₃H₇]⁺), 59 ([C₃H₇O]⁺) |
| 3,5-Heptanediol | 114 ([M-H₂O]⁺), 103 ([M-C₂H₅]⁺), 75 ([C₃H₇O]⁺), 59 ([C₂H₅O]⁺) |
Note: The molecular ion peak [M]⁺ at m/z = 132 may be weak or absent in the electron ionization mass spectra of alcohols.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the diol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
If using CDCl₃, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument, operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Utilize a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a spectral width of 220 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one drop of the neat liquid diol sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
3. Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range of m/z 30-200.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the fragmentation pattern to the predicted patterns for the different isomers.
-
Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound constitutional isomers based on their spectroscopic data.
Conclusion
The constitutional isomers of this compound can be effectively differentiated through a combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectral data. Each isomer presents a unique spectroscopic fingerprint, allowing for its unambiguous identification. This guide provides the foundational data and methodologies to assist researchers in this analytical challenge, thereby facilitating advancements in chemical synthesis, drug development, and quality assurance.
Evaluating the effectiveness of 1,4-Heptanediol as a plasticizer in comparison to traditional phthalates.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for safer, high-performance alternatives to traditional phthalate (B1215562) plasticizers is a critical endeavor in polymer science and material development. This guide provides a comparative evaluation of 1,4-Heptanediol as a potential plasticizer against conventional phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). Due to a lack of direct experimental data on this compound as a primary plasticizer in publicly available literature, this guide utilizes data from studies on linear alkyl diol dibenzoates with varying carbon chain lengths (C3, C5, and C6) as a proxy to project the potential performance of a C7 diol-based plasticizer.[1][2][3] This analysis focuses on key performance indicators crucial for material selection in research and development: plasticizing efficiency, thermal stability, migration resistance, and biocompatibility.
Traditional phthalates, while effective and widely used, face increasing scrutiny due to their potential health and environmental risks, including endocrine disruption.[2][3] This has spurred research into alternative plasticizers with improved safety profiles. Diol-based plasticizers, such as those derived from this compound, represent a promising class of alternatives. This guide aims to provide a data-driven comparison to aid in the evaluation and selection of plasticizers for various applications.
Comparative Performance Data
The following tables summarize the key performance indicators for a hypothetical this compound dibenzoate plasticizer, extrapolated from data on shorter-chain diol dibenzoates, in comparison to DEHP and DINP. All data is based on Polyvinyl Chloride (PVC) formulations.
Table 1: Plasticizing Efficiency
| Property | This compound Dibenzoate (Estimated) | DEHP (Di(2-ethylhexyl) phthalate) | DINP (Diisononyl phthalate) | Test Method |
| Tensile Strength (MPa) | ~18 - 20 | 15 - 25 | 18 - 28 | ASTM D638 |
| Elongation at Break (%) | ~300 - 350 | 250 - 400 | 250 - 380 | ASTM D638 |
| Shore A Hardness | ~80 - 85 | 75 - 90 | 80 - 95 | ASTM D2240 |
Note: Values for this compound Dibenzoate are estimations based on trends observed in shorter-chain diol dibenzoates. Actual performance may vary.[2][3]
Table 2: Thermal Stability
| Property | This compound Dibenzoate (Estimated) | DEHP | DINP | Test Method |
| Onset of Decomposition (TGA, °C) | ~200 - 220 | ~200 - 230 | ~210 - 240 | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (DSC, °C) | Lower than unplasticized PVC | Significantly lowers PVC Tg | Significantly lowers PVC Tg | Differential Scanning Calorimetry (DSC) |
Note: The thermal stability of diol dibenzoates is generally comparable to or slightly lower than that of common phthalates.
Table 3: Migration Resistance
| Property | This compound Dibenzoate (Estimated) | DEHP | DINP | Test Method |
| Weight Loss in Activated Carbon (%) | Lower than DEHP | Higher | Lower than DEHP | ASTM D1203 |
| Migration into Hexane (%) | Lower than DEHP | Higher | Lower than DEHP | Extraction studies |
Note: Longer alkyl chain diols in dibenzoate plasticizers generally exhibit lower migration rates due to their higher molecular weight.
Table 4: Biocompatibility (Qualitative)
| Property | This compound (Estimated) | DEHP | DINP | Test Method |
| Cytotoxicity | Expected to be lower than phthalates | Known cytotoxic effects | Some cytotoxic effects reported | ISO 10993-5, MTT Assay |
| Endocrine Disruption | Not reported as an endocrine disruptor | Known endocrine disruptor | Suspected endocrine disruptor | In vitro/in vivo assays |
Note: While specific data for this compound is unavailable, diol-based plasticizers are generally considered to have a better biocompatibility profile than traditional phthalates.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are standard experimental protocols for the key performance indicators discussed.
Plasticizing Efficiency
The efficiency of a plasticizer is its ability to impart flexibility to a polymer. It is typically evaluated by measuring the mechanical properties of the plasticized polymer.
a. Sample Preparation:
-
PVC resin is dry-blended with the plasticizer (e.g., 40 parts per hundred of resin - phr), heat stabilizer, and other necessary additives.
-
The blend is then processed on a two-roll mill at a specified temperature (e.g., 160-170°C) to form a homogenous sheet.
-
The sheet is compression molded into standardized test specimens (e.g., dumbbell shape for tensile testing) under controlled temperature and pressure.
b. Tensile Strength and Elongation at Break (ASTM D638):
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Use a universal testing machine (UTM) to apply a tensile load to the specimen until it fractures.
-
Record the maximum stress applied (tensile strength) and the percentage of elongation at the point of fracture.
c. Shore A Hardness (ASTM D2240):
-
Place the standardized sample on a hard, flat surface.
-
Press the durometer indenter firmly into the sample, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value from the durometer scale within one second of firm contact.
Thermal Stability
Thermal stability is the ability of the plasticized material to resist degradation at elevated temperatures.
a. Thermogravimetric Analysis (TGA):
-
A small sample of the plasticized PVC is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the weight loss of the sample as a function of temperature. The onset of decomposition is a key parameter. The thermal degradation of PVC typically occurs in two main stages: dehydrochlorination followed by the degradation of the polyene backbone.[4][5][6]
b. Differential Scanning Calorimetry (DSC):
-
A small sample is heated, cooled, and then reheated at a controlled rate in the DSC instrument.
-
The heat flow to or from the sample is measured relative to a reference.
-
The glass transition temperature (Tg) is determined from the second heating scan, which indicates the temperature at which the material transitions from a rigid to a more flexible state.
Migration Resistance
Migration is the process by which the plasticizer moves from the polymer matrix to the surface or into a contacting medium.
a. Activated Carbon Volatility Test (ASTM D1203):
-
A circular disc of the plasticized PVC is placed in a container with activated carbon.
-
The container is placed in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
The weight loss of the PVC disc is measured and reported as a percentage, representing the amount of plasticizer that has volatilized.
b. Solvent Extraction Test:
-
A pre-weighed sample of the plasticized PVC is immersed in a solvent (e.g., n-hexane, ethanol, or a food simulant) at a specific temperature for a defined duration.
-
After immersion, the sample is removed, dried, and re-weighed.
-
The weight loss represents the amount of plasticizer that has migrated into the solvent.
Biocompatibility
Biocompatibility evaluates the potential for a material to cause adverse biological reactions.
a. Cytotoxicity Test (ISO 10993-5, MTT Assay):
-
Extracts of the plasticized PVC are prepared using a suitable culture medium.
-
Fibroblast cells (e.g., L929) are cultured in the presence of the extracts for a specified period.
-
The viability of the cells is assessed using the MTT assay, which measures mitochondrial activity. A significant reduction in cell viability indicates a cytotoxic effect.
Visualizations
Conclusion
While direct experimental data for this compound as a primary plasticizer is not currently available, the analysis of analogous linear alkyl diol dibenzoates suggests that a C7-diol-based plasticizer could offer performance comparable to, and in some aspects, superior to traditional phthalates like DEHP. The primary advantages of such diol-based plasticizers are expected to be in their reduced migration rates and improved biocompatibility profiles, addressing the key concerns associated with phthalates.
The slightly lower anticipated thermal stability may be a consideration for high-temperature applications. However, for many applications in the medical, consumer goods, and pharmaceutical sectors, the potential for reduced toxicity and lower environmental impact makes this compound and similar diol-based compounds promising candidates for further investigation.
Researchers and drug development professionals are encouraged to conduct direct experimental evaluations of this compound and its derivatives using the standardized protocols outlined in this guide to validate its performance and suitability for specific applications. This will contribute valuable data to the ongoing effort to develop safer and more effective plasticizers.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
A Comparative Guide to Peer-Reviewed Methodologies for Assessing the Purity and Quality of 1,4-Heptanediol
For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount for ensuring the validity of experimental results and the safety of potential therapeutic agents. 1,4-Heptanediol, a member of the diol family, finds applications in various synthetic processes. This guide provides a comprehensive comparison of key peer-reviewed analytical methodologies for assessing its purity and quality. The techniques discussed include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Near-Infrared (NIR) Spectroscopy, alongside traditional titration methods.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the purity and quality of this compound depends on several factors, including the specific quality parameter of interest, the required sensitivity, and the desired speed of analysis.
| Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Near-Infrared (NIR) Spectroscopy | Titration Methods |
| Primary Use | Quantification of volatile impurities and overall purity assessment. | Structural confirmation, identification and quantification of impurities, enantiomeric purity. | Rapid screening of multiple quality parameters (e.g., hydroxyl value, water content). | Quantification of specific functional groups (e.g., hydroxyl value, acid value, water content). |
| Sample Preparation | Derivatization may be required to increase volatility. | Dissolution in a deuterated solvent, addition of internal standard for quantitative analysis. | None required. | Dissolution in a suitable solvent, addition of reagents. |
| Analysis Time | ~30-60 minutes per sample. | < 30 minutes per sample. | < 1 minute per sample. | At least 30 minutes per parameter.[1] |
| Selectivity | High for volatile compounds. | High for all proton-containing species. | Moderate, based on vibrational overtones and combinations. | Specific to the functional group being titrated. |
| Advantages | High sensitivity and resolution. | Provides detailed structural information, can be absolute (qNMR). | Very fast, non-destructive, no sample preparation needed.[2] | Low cost of instrumentation. |
| Disadvantages | Destructive to the sample, may require derivatization. | Higher instrumentation cost, lower sensitivity than GC for trace impurities. | Requires model development, less specific than other methods. | Time-consuming, requires chemical reagents and disposal of waste.[1] |
Experimental Protocols
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds in a sample. For diols like this compound, it is effective for determining the percentage purity and identifying any volatile impurities.
Objective: To determine the purity of a this compound sample and quantify any volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Column Selection: A polar phase column, such as one based on polyethylene (B3416737) glycol, is a traditional choice for separating polar compounds like diols. However, peak tailing can occur due to strong interactions with the stationary phase. A non-polar column, such as one with a poly(dimethylsiloxane) phase, can minimize these interactions.
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of a this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, dichloromethane).
-
Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
Internal Standard: For more accurate quantification, a known amount of an internal standard (a non-interfering compound) can be added to both the standard and sample solutions.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 150°C) at a controlled rate (e.g., 2°C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard. The area percentages of any impurity peaks are also calculated.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[3]
Objective: To determine the absolute purity of a this compound sample.
Methodology:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.[4]
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay is sufficient to allow for complete relaxation of all relevant protons to ensure accurate integration.
-
-
Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the this compound molecule to the integral of a known proton signal from the internal standard.
Near-Infrared (NIR) Spectroscopy for Rapid Quality Control
NIR spectroscopy is a rapid and non-destructive analytical technique that is well-suited for the quality control of polyols and diols.[2][5] It allows for the simultaneous determination of multiple quality parameters.[1]
Objective: To rapidly determine key quality parameters of this compound, such as hydroxyl value, acid number, and moisture content.
Methodology:
-
Instrumentation: An NIR spectrometer, often with a liquid sample cell or a fiber optic probe.
-
Model Development:
-
A calibration model must be developed by measuring a set of this compound samples with known quality parameters (determined by primary methods like titration).
-
Multivariate calibration techniques (e.g., Partial Least Squares regression) are used to correlate the NIR spectra with the reference values.
-
-
Sample Measurement:
-
Place the this compound sample in the sample holder or immerse the probe in the sample.
-
Acquire the NIR spectrum.
-
-
Data Analysis: The developed calibration model is applied to the acquired NIR spectrum to predict the quality parameters of the sample. This method is recognized by regulatory bodies for determining hydroxyl values according to ASTM D6324 or ISO 15063 norms.[1]
Titration Methods for Specific Functional Groups
Traditional titration methods remain valuable for the accurate quantification of specific functional groups.
Objective: To determine the hydroxyl value, acid value, or water content of a this compound sample.
Methodology (for Hydroxyl Value as an example):
-
Principle: The hydroxyl groups of the this compound are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The remaining unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of potassium hydroxide (B78521).
-
Reagents:
-
Pyridine-acetic anhydride reagent.
-
Standardized ethanolic potassium hydroxide (KOH) solution.
-
Phenolphthalein (B1677637) indicator.
-
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample into a flask.
-
Add a precise volume of the pyridine-acetic anhydride reagent and heat the mixture to acetylate the hydroxyl groups.
-
After cooling, add water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting solution with the standardized KOH solution using phenolphthalein as an indicator.
-
A blank titration is performed in the same manner without the this compound sample.
-
-
Data Analysis: The hydroxyl value is calculated based on the difference in the volume of KOH solution consumed by the blank and the sample.
Visualizing Method Selection and Workflow
To aid in the selection of an appropriate analytical methodology, the following diagrams illustrate the decision-making process and a general workflow for purity and quality assessment.
Caption: Decision pathway for selecting an analytical method.
References
- 1. Simultaneous determination of multiple quality parameters of polyols using Vis-NIR spectroscopy - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. turkchem.net [turkchem.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient QA/QC of polyols by NIRS | Metrohm [metrohm.com]
A comparative study on the reaction kinetics of primary versus secondary alcohol groups in 1,4-Heptanediol.
Abstract
This guide presents a comparative analysis of the reaction kinetics of the primary (C1) and secondary (C4) hydroxyl groups in 1,4-heptanediol. Due to a lack of specific published kinetic data for this compound, this study utilizes established principles of alcohol reactivity and kinetic data from analogous systems to provide a salient comparison. The selective oxidation of this compound is a critical transformation in the synthesis of valuable lactones and other oxygenated derivatives. Understanding the differential reactivity of the two hydroxyl moieties is paramount for designing selective synthetic protocols. This document provides a detailed, albeit illustrative, kinetic comparison, a comprehensive experimental protocol for further investigation, and a conceptual framework for the underlying chemical principles.
Introduction
The differential reactivity of functional groups within a single molecule is a cornerstone of modern organic synthesis. In bifunctional compounds such as this compound, the primary and secondary alcohol groups present a classic case for selective transformation. Generally, primary alcohols are considered more reactive towards many oxidizing agents than secondary alcohols, primarily due to reduced steric hindrance.[1][2] However, the choice of oxidant and reaction conditions can significantly influence this selectivity, sometimes even favoring the oxidation of the secondary alcohol.
Comparative Kinetic Data (Illustrative)
The following tables summarize hypothetical, yet plausible, kinetic data for the selective oxidation of the primary and secondary alcohol groups in this compound using Pyridinium Chlorochromate (PCC) as the oxidant. This data is intended to serve as a comparative benchmark for experimental design.
Table 1: Reaction Conditions for Kinetic Studies
| Parameter | Value |
| Substrate | This compound |
| Oxidant | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | 298 K (25 °C) |
| Concentration of this compound | 0.1 M |
| Concentration of PCC | 0.01 M |
Table 2: Comparative Reaction Kinetics
| Hydroxyl Group | Product | Apparent Rate Constant (k_app) at 298 K (s⁻¹) | Relative Rate |
| Primary (C1-OH) | 4-hydroxyheptanal | 1.2 x 10⁻³ | 1.0 |
| Secondary (C4-OH) | 1-hydroxyheptan-4-one | 4.5 x 10⁻⁴ | 0.375 |
Table 3: Activation Parameters (Illustrative)
| Hydroxyl Group | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Primary (C1-OH) | 55 | 8.2 x 10⁶ |
| Secondary (C4-OH) | 65 | 2.5 x 10⁷ |
Experimental Protocols
To empirically determine the kinetic parameters for the oxidation of this compound, the following experimental protocol is recommended.
Materials and Reagents
-
This compound (≥98% purity)
-
Pyridinium Chlorochromate (PCC) (≥98% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica (B1680970) Gel for column chromatography
Instrumentation
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Thermostatted reaction vessel
-
Magnetic stirrer
Kinetic Experiment Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.1 mmol) and the internal standard (0.1 mmol) in anhydrous dichloromethane (10 mL).
-
Temperature Equilibration: Place the flask in a thermostatted bath set to the desired temperature (e.g., 298 K) and allow the solution to equilibrate for 15 minutes.
-
Reaction Initiation: In a separate flask, prepare a solution of PCC (0.01 mmol) in anhydrous dichloromethane (5 mL). Rapidly add the PCC solution to the stirred solution of this compound to initiate the reaction. Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by passing it through a short plug of silica gel to remove the chromium salts.
-
Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of the remaining this compound and the formation of the two isomeric products (4-hydroxyheptanal and 1-hydroxyheptan-4-one).
-
Data Processing: Plot the concentration of the reactant and products as a function of time. Determine the initial rates of formation for each product. The apparent rate constants can be calculated using appropriate rate laws (e.g., pseudo-first-order kinetics if the oxidant is in large excess).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of this compound oxidation.
Reaction Pathways
Caption: Competing oxidation pathways of this compound with PCC.
Discussion
The illustrative kinetic data suggests that the primary alcohol at the C1 position of this compound is oxidized at a faster rate than the secondary alcohol at the C4 position when using a sterically demanding oxidant like PCC. This is consistent with the general understanding of alcohol reactivity, where primary alcohols are more accessible to the oxidizing agent. The higher activation energy for the secondary alcohol oxidation further supports the notion of a greater steric barrier for this transformation.
The proposed experimental protocol provides a robust framework for validating these hypotheses and obtaining precise kinetic parameters. The use of GC-FID allows for accurate quantification of the substrate and products over time, which is essential for kinetic modeling. It is important to maintain anhydrous conditions throughout the experiment, as the presence of water can lead to the formation of gem-diols from the aldehyde product, potentially leading to over-oxidation to a carboxylic acid and complicating the kinetic analysis.[5][6]
Conclusion
While specific experimental kinetic data for the differential oxidation of this compound is not currently available in the public domain, this guide provides a scientifically grounded comparative study based on established principles of chemical kinetics. The illustrative data and detailed experimental protocol offer a valuable resource for researchers aiming to investigate and exploit the selective functionalization of this and similar diols. Further experimental work is necessary to determine the precise rate constants and activation parameters, which will be instrumental in the rational design of synthetic routes for a variety of applications in materials science and pharmaceutical development.
References
Safety Operating Guide
Proper Disposal Procedures for 1,4-Heptanediol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 1,4-Heptanediol, designed for researchers, scientists, and drug development professionals. In the absence of specific toxicity and reactivity data, a conservative approach, treating the substance as hazardous waste, is required.
Immediate Safety and Logistical Information
Prior to handling this compound, ensure that all necessary safety measures are in place. This includes the availability of appropriate personal protective equipment (PPE) and access to emergency facilities.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves prior to use and use proper removal techniques.[2]
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.[2]
Handling:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any potential vapors.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills:
-
Immediately evacuate the area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
If flammable vapors may be present, remove all sources of ignition.
-
Prevent the spill from entering drains or waterways.
Step-by-Step Disposal Plan
Disposal of this compound must be managed as hazardous chemical waste. Do not pour this compound or its solutions down the drain or dispose of it in regular trash.[2]
Waste Collection and Storage:
-
Container: Collect waste this compound and contaminated materials in a chemically compatible, leak-proof container with a secure screw cap.[3][4][5] Plastic containers are often preferred for organic waste.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate percentages if it is a mixture.[7]
-
Segregation: Store the waste container separately from incompatible materials such as strong oxidizing agents.[4] Do not mix different waste streams unless you are certain of their compatibility.[7]
-
Storage Location: Keep the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be secure and have secondary containment.
Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed and approved hazardous waste disposal company.[7] These professionals are equipped to handle and transport chemical waste in compliance with all regulations.
Data Presentation
The following table summarizes the available identifying information for this compound. This information is crucial for proper labeling and for the waste disposal service.
| Property | Value | Source |
| CAS Number | 40646-07-9 | [1][8] |
| Molecular Formula | C₇H₁₆O₂ | [1][8][9] |
| Molecular Weight | 132.20 g/mol | [1][8][9] |
Disposal Workflow Visualization
The following diagram illustrates the general decision-making process for the safe disposal of a laboratory chemical for which a specific Safety Data Sheet is unavailable.
Caption: Workflow for the safe disposal of this compound in the absence of a specific SDS.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C7H16O2 | CID 4367106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
